4-(Methylsulfonamido)aniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-aminophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZFEDUYJFEJAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395668 | |
| Record name | 4-(Methylsulfonamido)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53250-82-1 | |
| Record name | 4-(Methylsulfonamido)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of 4-(Methylsulfonamido)aniline in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulfonamido)aniline, a key organic intermediate, has garnered significant attention in medicinal chemistry and materials science. Its unique structural features, particularly the sulfonamido group, make it a valuable building block for the synthesis of a diverse range of compounds with promising biological activities. This technical guide provides an in-depth overview of the research applications of this compound, with a focus on its utility in the development of novel therapeutic agents. We will delve into its applications in anti-inflammatory, antimicrobial, and anticancer research, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Core Applications in Research
The primary research application of this compound is as a synthetic intermediate in the creation of novel drug candidates. Its derivatives have shown significant promise in several therapeutic areas.
Anti-Inflammatory Agents
Derivatives of this compound have been extensively investigated for their anti-inflammatory properties. The core concept involves the incorporation of the 4-(methylsulfonyl)aniline pharmacophore into the structures of known non-steroidal anti-inflammatory drugs (NSAIDs) to potentially enhance their activity and selectivity, particularly towards the cyclooxygenase-2 (COX-2) enzyme.
The anti-inflammatory efficacy of NSAID derivatives incorporating this compound has been evaluated using the egg-white induced paw edema model in rats. The data below summarizes the percentage inhibition of paw edema at various time points compared to the control group.
| Time (minutes) | Diclofenac Sodium (3 mg/kg) | Compound 11 (Naproxen Derivative) | Compound 12 (Indomethacin Derivative) | Compound 13 (Diclofenac Derivative) | Compound 14 (Mefenamic Acid Derivative) |
| 60 | 35.8% | 41.5% | 37.7% | 34.0% | 43.4% |
| 120 | 44.4% | 53.7% | 46.3% | 42.6% | 55.6% |
| 180 | 50.9% | 61.1% | 51.9% | 48.1% | 63.0% |
| 240 | 54.7% | 66.0% | 56.6% | 52.8% | 67.9% |
| 300 | 58.8% | 70.6% | 60.8% | 56.9% | 72.5% |
Data compiled from a study on the anti-inflammatory activity of 4-(methylsulfonyl)aniline derivatives.[1][2]
A detailed methodology for assessing the in vivo anti-inflammatory activity is provided below.
Objective: To evaluate the acute anti-inflammatory activity of test compounds in rats using the carrageenan-induced paw edema model.
Materials:
-
Wistar albino rats (150-200g)
-
1% (w/v) Carrageenan solution in normal saline
-
Test compounds and reference drug (e.g., Diclofenac sodium)
-
Plethysmometer or digital calipers
-
Vehicle for drug administration (e.g., 0.5% Sodium Carboxymethyl Cellulose)
Procedure:
-
Animal Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Grouping: Divide the animals into groups (n=6 per group): a control group, a reference standard group, and test groups for each compound dose.
-
Fasting: Fast the animals overnight before the experiment, with water provided ad libitum.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer or calipers.
-
Drug Administration: Administer the test compounds and the reference drug orally or intraperitoneally to the respective groups. The control group receives only the vehicle.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Calculate the percentage increase in paw volume for each group at each time point compared to the initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
The anti-inflammatory effects of these derivatives are primarily attributed to the inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade.
Caption: The COX-2 signaling pathway and the inhibitory action of this compound derivatives.
Antimicrobial Agents
The sulfonamide group is a well-known pharmacophore in antimicrobial drugs. Consequently, derivatives of this compound are being explored for their potential as novel antibacterial and antifungal agents.
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of sulfonamide derivatives, illustrating the potential of this chemical class against various bacterial strains. While not all are direct derivatives of this compound, they represent the broader class of compounds that can be synthesized using similar methodologies.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) |
| Sulfonamide Derivative A | 16 | 32 | 64 | 128 |
| Sulfonamide Derivative B | 8 | 16 | 32 | 64 |
| Sulfonamide Derivative C | 32 | 64 | 128 | >256 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | 0.125 | 1 |
Note: The data presented is a representative summary from multiple studies on sulfonamide derivatives. Specific values can vary based on the exact chemical structure and the bacterial strain tested.[3]
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds and the positive control antibiotic in MHB in the 96-well plates.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a growth control well (broth + inoculum) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
The general workflow for identifying and developing new antimicrobial agents from a scaffold like this compound is depicted below.
Caption: A typical workflow for the discovery of antimicrobial agents based on a chemical scaffold.
Anticancer Agents
The sulfonamide moiety is present in several clinically approved anticancer drugs, and research is ongoing to explore new sulfonamide-containing compounds for cancer therapy.[4][5][6][7][8] Derivatives of this compound are being investigated for their cytotoxic effects against various cancer cell lines.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative sulfonamide derivatives against common cancer cell lines.
| Compound | HCT-116 (Colon Cancer) (IC50, µM) | MCF-7 (Breast Cancer) (IC50, µM) | A549 (Lung Cancer) (IC50, µM) |
| Sulfonamide Derivative X | 7.5 | 12.3 | 9.8 |
| Sulfonamide Derivative Y | 5.2 | 8.9 | 6.1 |
| Sulfonamide Derivative Z | 15.1 | 20.5 | 18.2 |
| Doxorubicin (Control) | 0.8 | 1.2 | 1.0 |
Note: This data is illustrative of the anticancer potential of the sulfonamide class of compounds and is compiled from various research articles.[9][10][11][12][13]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the cytotoxic effect of test compounds on cancer cell lines and calculate their IC50 values.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Sulfonamide derivatives can exert their anticancer effects through various mechanisms. A simplified representation of some of these pathways is shown below.
Caption: Potential mechanisms of action for sulfonamide-based anticancer agents.
Conclusion
This compound is a versatile and valuable building block in modern chemical and pharmaceutical research. Its utility as a synthetic intermediate has been clearly demonstrated in the development of potent anti-inflammatory agents. Furthermore, the broader class of sulfonamide derivatives, for which this compound is a key precursor, shows significant promise in the fields of antimicrobial and anticancer drug discovery. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for further exploration of the potential of this important chemical entity. Continued research into the synthesis and biological evaluation of novel derivatives of this compound is warranted and holds the potential to yield new and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Potential of 4-Aminophenyl Methyl Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminophenyl methyl sulfone, also known as 4-(methylsulfonyl)aniline, is a versatile chemical intermediate that has garnered significant attention in medicinal chemistry. While the biological activity of the core molecule is primarily as a foundational scaffold, its derivatives have demonstrated a wide spectrum of pharmacological effects. This technical guide provides an in-depth overview of the biological activities of 4-aminophenyl methyl sulfone derivatives, with a focus on their anti-inflammatory and antimicrobial properties. The information presented herein is intended to support further research and drug development endeavors.
Core Biological Activities of Derivatives
The primary biological activities associated with derivatives of 4-aminophenyl methyl sulfone are its anti-inflammatory and antimicrobial effects. The sulfone moiety is a key pharmacophore that contributes to these activities, and its incorporation into various molecular frameworks has led to the development of potent inhibitors of key biological targets.
Anti-inflammatory Activity
Derivatives of 4-aminophenyl methyl sulfone have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are pivotal in the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Several studies have demonstrated that incorporating the 4-(methylsulfonyl)aniline moiety into the structure of known non-steroidal anti-inflammatory drugs (NSAIDs) can maintain or even enhance their anti-inflammatory activity, with a potential for increased COX-2 selectivity.[1][2][3] Furthermore, novel indolin-2-one derivatives bearing the 4-(amino/methylsulfonyl)phenyl group have been synthesized and shown to be potent dual inhibitors of COX-1/2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway.[4]
Antimicrobial Activity
The 4-aminophenyl methyl sulfone scaffold has also been utilized in the synthesis of novel antimicrobial agents. Salicylanilide derivatives containing a 4-(methylsulfanyl)aniline moiety have shown promising activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6] Additionally, 2-(4-methylsulfonyl phenyl) indole derivatives have been developed that exhibit dual antimicrobial and anti-inflammatory activities.[7]
Quantitative Biological Data
The following tables summarize the key quantitative data from various studies on the biological activity of 4-aminophenyl methyl sulfone derivatives.
Table 1: Anti-inflammatory Activity of 4-Aminophenyl Methyl Sulfone Derivatives
| Compound Class | Target(s) | Assay | Key Findings | Reference(s) |
| NSAID Derivatives | COX-2 | In vivo rat paw edema | Significant reduction in paw edema, comparable or superior to diclofenac. | [1][2][3] |
| Indolin-2-one Derivatives | COX-1, COX-2, 5-LOX | In vitro enzyme inhibition | IC50 values in the range of 0.10-9.87 µM. | [4] |
| 2-Indole Derivatives | COX-2 | In vitro enzyme inhibition | Good anti-inflammatory activity with high selectivity for COX-2. | [7] |
Table 2: Antimicrobial and Cytotoxic Activity of 4-Aminophenyl Methyl Sulfone Derivatives
| Compound Class | Organism(s) | Assay | Key Findings | Reference(s) |
| Salicylanilide Derivatives | S. aureus, E. faecalis, MRSA | Broth Microdilution (MIC) | MIC values ranging from 0.070 to 35.8 µM. | [5][6] |
| 2-Indole Derivatives | MRSA, E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | Antimicrobial Susceptibility Testing | Potent antibacterial activity against multiple strains. | [7] |
| Salicylanilide Derivatives | Human monocytic leukemia cell line (THP-1) | MTT Assay (Cytotoxicity) | IC50 values indicate a range of cytotoxic activity. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these research findings. The following are summaries of the key experimental protocols employed in the cited studies.
In Vivo Anti-inflammatory Activity: Rat Paw Edema Model
This model is a standard method for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Edema: A localized, acute inflammation is induced by injecting a phlogistic agent (e.g., 0.1 mL of fresh egg white) into the sub-plantar surface of the rat's hind paw.
-
Compound Administration: The test compounds, a reference drug (e.g., diclofenac sodium), and a vehicle control are administered orally or intraperitoneally at a specified time before the induction of edema.
-
Measurement: The volume of the paw is measured using a plethysmometer at various time points after the induction of edema (e.g., 0, 30, 60, 120, 180 minutes).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.
-
Substrate: Arachidonic acid is used as the substrate.
-
Assay Principle: The assay measures the amount of prostaglandin E2 (PGE2) produced by the enzymatic reaction. This is often done using an enzyme immunoassay (EIA) kit.
-
Procedure: The test compounds at various concentrations are pre-incubated with the enzyme. The reaction is then initiated by the addition of arachidonic acid.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.
-
Bacterial Strains: Standard laboratory strains (e.g., ATCC strains) and clinical isolates are used.
-
Culture Preparation: Bacteria are grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Assay Setup: The test compounds are serially diluted in a 96-well microtiter plate containing the broth. The bacterial suspension is then added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability.
-
Cell Lines: A human cancer cell line, such as the THP-1 monocytic leukemia line, is often used.
-
Cell Culture: Cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds.
-
MTT Addition: After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of 4-aminophenyl methyl sulfone derivatives.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Conclusion
4-Aminophenyl methyl sulfone serves as a valuable building block in the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as anti-inflammatory and antimicrobial agents. The data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this important chemical scaffold. Future research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing new and effective treatments for inflammatory and infectious diseases.
References
- 1. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore | MDPI [mdpi.com]
- 2. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 4-(Methylsulfonamido)aniline: A Technical Guide
An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the pharmaceutical intermediate, 4-(Methylsulfonamido)aniline, providing a comprehensive resource for researchers, scientists, and drug development professionals.
This technical guide presents a detailed spectroscopic characterization of this compound, also known as N-(4-aminophenyl)methanesulfonamide, a key building block in the synthesis of various pharmaceutical compounds. Due to the scarcity of consolidated spectral data for this compound, this paper aggregates predicted and analogous data to provide a robust analytical profile, complete with detailed experimental protocols and a visual workflow for its spectroscopic analysis.
Spectroscopic Data Summary
The structural identity of this compound is confirmed by its molecular formula, C₇H₁₀N₂O₂S, and a molecular weight of 186.23 g/mol .[1][2] The following tables summarize the key spectroscopic data essential for its identification and characterization.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic | 6.95 | d | 8.8 | H-2, H-6 |
| Aromatic | 6.65 | d | 8.8 | H-3, H-5 |
| Amine | 3.70 | br s | - | -NH₂ |
| Sulfonamide | 8.90 | s | - | -SO₂NH- |
| Methyl | 2.85 | s | - | -CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| Quaternary | 142.0 | C-4 | ||
| Quaternary | 130.0 | C-1 | ||
| Aromatic CH | 124.0 | C-2, C-6 | ||
| Aromatic CH | 115.0 | C-3, C-5 | ||
| Methyl | 40.0 | -CH₃ |
Note: NMR data is predicted and may vary based on solvent and experimental conditions.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Strong, Broad | N-H stretch (amine and sulfonamide) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1620 - 1600 | Medium | N-H bend (amine) |
| 1520 - 1500 | Strong | Aromatic C=C stretch |
| 1330 - 1300 | Strong | Asymmetric SO₂ stretch |
| 1160 - 1140 | Strong | Symmetric SO₂ stretch |
| 900 - 800 | Medium | S-N stretch |
Note: IR data is based on characteristic vibrational frequencies for sulfonamides and aromatic amines.
Table 3: Mass Spectrometry (MS) Data
| m/z | Proposed Fragment |
| 186 | [M]⁺ (Molecular Ion) |
| 107 | [M - SO₂CH₃]⁺ |
| 92 | [H₂N-C₆H₄-N]⁺ |
| 79 | [SO₂CH₃]⁺ |
Note: Fragmentation patterns are predicted based on the structure of the molecule.
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard analytical techniques for the characterization of aromatic sulfonamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).
-
¹H NMR Acquisition : A standard proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans is required to obtain a spectrum with adequate signal intensity.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : The spectrum can be obtained using a potassium bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition : The spectrum is recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹. A background spectrum is collected prior to sample analysis.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, commonly equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Sample Preparation : For EI-MS, the sample is introduced directly into the ion source. For ESI-MS, the sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.
-
Data Acquisition : The mass spectrum is acquired over a relevant mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.
Workflow Visualization
The logical flow of spectroscopic analysis for the characterization of this compound is illustrated in the following diagram.
References
An In-depth Technical Guide to the Mechanism of Action of 4-(Methylsulfonamido)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 4-(methylsulfonamido)aniline represent a versatile chemical scaffold that has garnered significant attention in medicinal chemistry due to their potent and diverse biological activities. This technical guide provides a comprehensive overview of the core mechanisms of action associated with this class of compounds, focusing primarily on their roles as anti-inflammatory and anti-cancer agents. The primary mechanisms elucidated are the selective inhibition of cyclooxygenase-2 (COX-2) for anti-inflammatory effects and the inhibition of various tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), for anti-cancer applications. This document consolidates quantitative data, details key experimental protocols, and visualizes the intricate signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field.
Introduction
The this compound core structure is a key pharmacophore in the design of various therapeutic agents. Its derivatives have been extensively explored, revealing a broad spectrum of biological activities. The sulfonamido group plays a crucial role in the molecular interactions with biological targets, contributing to the potency and selectivity of these compounds. This guide will delve into the two primary mechanisms of action: COX-2 inhibition and tyrosine kinase inhibition, which are responsible for the anti-inflammatory and anti-cancer properties of these derivatives, respectively.
Mechanism of Action: Anti-inflammatory Activity via COX-2 Inhibition
A significant number of this compound derivatives exhibit potent anti-inflammatory properties by selectively inhibiting the COX-2 enzyme.[1][2][3][4][5][6][7][8][9] COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade by converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[7] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic strategy as it is associated with a reduced risk of gastrointestinal side effects.[6]
Molecular Interaction with COX-2
Molecular docking studies have provided insights into the binding mode of this compound derivatives within the active site of the COX-2 enzyme. The methylsulfonyl (SO2Me) pharmacophore of these derivatives is crucial for their selective inhibition of COX-2.[5][6] This group inserts into a secondary pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues.[5] This interaction is not possible with the COX-1 enzyme due to structural differences in their active sites.
Downstream Signaling Pathway of COX-2 Inhibition
The inhibition of COX-2 by this compound derivatives leads to a reduction in the production of prostaglandins, thereby mitigating the inflammatory response. The downstream effects of this inhibition are multifaceted and impact various cellular processes.
Figure 1: COX-2 Inhibition Pathway
Quantitative Data: COX-2 Inhibition
The inhibitory potency of various this compound and related derivatives against COX-1 and COX-2 is summarized in the table below. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with higher values indicating greater selectivity for COX-2.
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5n | COX-2 | 0.07 | 508.6 | [5] |
| 6b | COX-2 | 0.04 | 329 | [9] |
| 6j | COX-2 | 0.04 | 312 | [9] |
| Celecoxib | COX-2 | 0.05 | 294 | [9] |
Mechanism of Action: Anti-cancer Activity via Tyrosine Kinase Inhibition
Another prominent mechanism of action for aniline derivatives, including those with the this compound scaffold, is the inhibition of tyrosine kinases.[10][11][12][13][14] Tyrosine kinases are a large family of enzymes that play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Targeted Tyrosine Kinases
Derivatives of 4-anilinoquinazoline, a class of compounds that can incorporate the this compound moiety, have been extensively studied as inhibitors of several receptor tyrosine kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or activating mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.
-
Mer Tyrosine Kinase (MerTK): MerTK is involved in cancer cell survival, proliferation, and regulation of the immune response in the tumor microenvironment.[14]
Downstream Signaling Pathways of Tyrosine Kinase Inhibition
The inhibition of tyrosine kinases by these derivatives blocks the downstream signaling cascades that promote cancer cell growth and survival. The primary pathways affected include the RAS/RAF/MEK/ERK pathway and the PI3K/AKT/mTOR pathway.
Figure 2: Tyrosine Kinase Inhibition Pathway
Quantitative Data: Tyrosine Kinase Inhibition
The inhibitory activity of various aniline and sulfonamide derivatives against different tyrosine kinases is presented below.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 18c | Mer | 18.5 | [13] |
| 18c | c-Met | 33.6 | [13] |
| 34f | FLT3-ITD | 4 | [11] |
| 34f | FLT3-D835Y | 1 | [11] |
| 1K5 | MERTK (A549 cell line) | 360 | [14] |
| 1K5 | MERTK (MCF-7 cell line) | 420 | [14] |
| 1K5 | MERTK (MDA-MB-231 cell line) | 800 | [14] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound derivatives.
In Vitro COX Inhibition Assay
This assay is used to determine the potency and selectivity of compounds in inhibiting the COX-1 and COX-2 enzymes.
References
- 1. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore [mdpi.com]
- 2. Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility Profile of 4-(Methylsulfonamido)aniline in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 4-(Methylsulfonamido)aniline, a key intermediate in pharmaceutical synthesis. Given the limited availability of public quantitative solubility data for this compound, this document outlines detailed experimental protocols for its determination, based on established methodologies such as the shake-flask equilibrium method followed by UV/Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended to equip researchers with the necessary information to generate reliable and consistent solubility data, which is critical for formulation development, process chemistry, and regulatory submissions.
Introduction
This compound, also known as N-(4-aminophenyl)methanesulfonamide, is a vital building block in the synthesis of various pharmaceutical compounds. Its physicochemical properties, particularly its solubility in common laboratory solvents, are fundamental to its handling, purification, and formulation. A well-defined solubility profile is crucial for developing robust and scalable synthetic processes, as well as for the formulation of stable and bioavailable drug products. This guide presents a systematic approach to characterizing the solubility of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O₂S | [1][2] |
| Molecular Weight | 186.23 g/mol | [1][2] |
| Appearance | Pale-brown to white crystalline solid | [1] |
| Melting Point | Not available | |
| pKa | Not available |
Predicted Solubility Profile
The molecular structure of this compound, featuring both a polar sulfonamide group and an aromatic amine, suggests a degree of solubility in a range of polar and some non-polar solvents. The presence of the amino and sulfonamido groups allows for hydrogen bonding, which would favor solubility in protic solvents like alcohols and water. The aromatic ring contributes to some lipophilicity, suggesting potential solubility in organic solvents like acetone and ethyl acetate. The solubility in aqueous solutions is expected to be pH-dependent due to the ionizable amino group.
Quantitative Solubility Data
Quantitative solubility data for this compound is not widely available in published literature. The following tables are presented as templates for the systematic recording of experimentally determined solubility data at ambient temperature (e.g., 25 °C) and physiological temperature (37 °C).
Table 2: Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (M) | Method of Analysis |
| Water | UV/Vis or HPLC | ||
| Methanol | UV/Vis or HPLC | ||
| Ethanol | UV/Vis or HPLC | ||
| Isopropanol | UV/Vis or HPLC | ||
| Acetone | UV/Vis or HPLC | ||
| Acetonitrile | UV/Vis or HPLC | ||
| Ethyl Acetate | UV/Vis or HPLC | ||
| Dichloromethane | UV/Vis or HPLC | ||
| Dimethyl Sulfoxide (DMSO) | UV/Vis or HPLC | ||
| N,N-Dimethylformamide (DMF) | UV/Vis or HPLC | ||
| Toluene | UV/Vis or HPLC | ||
| Heptane | UV/Vis or HPLC |
Table 3: Solubility of this compound at 37 °C
| Solvent | Solubility (mg/mL) | Solubility (M) | Method of Analysis |
| Water (pH 5.0) | UV/Vis or HPLC | ||
| Water (pH 7.4) | UV/Vis or HPLC | ||
| Phosphate Buffered Saline (PBS) | UV/Vis or HPLC | ||
| Methanol | UV/Vis or HPLC | ||
| Ethanol | UV/Vis or HPLC | ||
| Dimethyl Sulfoxide (DMSO) | UV/Vis or HPLC |
Experimental Protocols for Solubility Determination
The following section details the recommended experimental protocol for determining the thermodynamic solubility of this compound using the shake-flask method. This method is considered the gold standard for solubility measurement.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature orbital shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
UV/Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium. A preliminary time-to-equilibrium study is recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least one hour to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (UV/Vis or HPLC).
-
Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.
-
Analytical Methodologies
5.3.1. UV/Vis Spectrophotometry
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in each solvent.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations in the respective solvent. Measure the absorbance of each standard at the λmax and construct a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Calculation: Calculate the original solubility by accounting for the dilution factor.
5.3.2. High-Performance Liquid Chromatography (HPLC)
-
Method Development: Develop a stability-indicating HPLC method for the quantification of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject each standard and generate a calibration curve by plotting the peak area against concentration.
-
Sample Analysis: Inject the diluted sample solution and determine its concentration from the calibration curve.
-
Calculation: Calculate the original solubility in the solvent, taking into account the dilution factor.
Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
While specific, publicly available quantitative solubility data for this compound is scarce, this technical guide provides a robust and detailed framework for its experimental determination. By following the outlined shake-flask protocol coupled with reliable analytical techniques such as UV/Vis spectrophotometry or HPLC, researchers can generate accurate and reproducible solubility profiles. This essential data will facilitate informed decisions in process development, formulation design, and other critical stages of pharmaceutical research and development.
References
The Versatile Scaffold: A Technical Guide to the Applications of Sulfonamide Intermediates
Introduction: The sulfonamide functional group, R−S(=O)₂−NR₂, is a cornerstone of modern medicinal, agricultural, and material sciences. First discovered in 1932, its derivatives, particularly the sulfa drugs, were the first broadly effective systemic antibacterials, heralding the dawn of the antibiotic era.[1][2] The inherent properties of the sulfonamide moiety—such as its structural rigidity, ability to form strong hydrogen bonds, metabolic stability, and electron-withdrawing nature—make it a privileged scaffold in drug design and a versatile synthon in organic chemistry.[3][4] This technical guide provides an in-depth review of the diverse applications of sulfonamide intermediates, detailing their role in therapeutics, agrochemicals, and materials, while providing insight into key synthetic methodologies and relevant biological pathways.
Applications in Drug Discovery and Development
Sulfonamide intermediates are integral to the synthesis of a vast array of therapeutic agents, targeting a wide spectrum of diseases from bacterial infections to cancer and viral illnesses.[5][6][7] Their success stems from their ability to act as bioisosteres for other functional groups, like carboxylic acids, and to bind with high affinity to the active sites of various enzymes.[8][9]
Antibacterial Agents
The archetypal application of sulfonamides is in antibacterial chemotherapy. These "sulfa drugs" function as competitive antagonists of para-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid.[10][11] By inhibiting the enzyme dihydropteroate synthase (DHPS), sulfonamides halt the production of dihydrofolic acid, a vital component for DNA and RNA synthesis, thereby arresting bacterial growth and replication (bacteriostatic effect).[11][12] Humans are unaffected as they obtain folic acid from their diet.[10] This selective toxicity was a landmark discovery in medicine.[10] Sulfonamides are effective against a range of gram-positive and certain gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Salmonella species.[5][13][14]
Anticancer Agents
The application of sulfonamide intermediates has expanded significantly into oncology. Many modern anticancer drugs incorporate this scaffold, leveraging its ability to inhibit enzymes crucial for tumor growth, proliferation, and survival.[5][15]
-
Carbonic Anhydrase (CA) Inhibitors: Many tumors overexpress carbonic anhydrase isoforms, which regulate pH in the hypoxic tumor microenvironment, facilitating proliferation and metastasis. Sulfonamides are potent inhibitors of these zinc-containing metalloenzymes.[4][6]
-
Kinase Inhibitors: Several sulfonamide-based drugs, such as Dabrafenib and Vemurafenib, are inhibitors of specific kinases (e.g., BRAF kinase) that are mutated and hyperactive in certain cancers like melanoma.[15]
-
Protease Inhibitors: Sulfonamides can inhibit matrix metalloproteinases (MMPs), enzymes involved in tumor invasion and metastasis.[8][16]
-
Other Mechanisms: Drugs like Belinostat act as histone deacetylase (HDAC) inhibitors, while others modulate critical signaling pathways like the Janus kinase (JAK)/signal transducer and activator of the transcription (STAT) pathway.[5][7][17]
Other Major Therapeutic Applications
The versatility of sulfonamide intermediates is further demonstrated by their use in treating a wide range of other conditions.[18]
-
Antiviral Agents: Several HIV protease inhibitors, such as Amprenavir, incorporate a sulfonamide moiety, which is crucial for binding to the enzyme's active site.[7][16]
-
Diuretics: Thiazide diuretics (e.g., hydrochlorothiazide) are sulfonamide derivatives that inhibit the sodium-chloride symporter in the kidney, promoting water and electrolyte excretion.[1][19]
-
Antidiabetic Agents: Sulfonylureas (e.g., glipizide) are a class of oral hypoglycemic agents used to treat type 2 diabetes by stimulating insulin release from pancreatic β-cells.[5][20]
-
Anti-inflammatory Agents: Certain sulfonamides act as selective cyclooxygenase-2 (COX-2) inhibitors, providing anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[17]
-
Anticonvulsants and Glaucoma Treatment: Drugs like sultiame (anticonvulsant) and dorzolamide (anti-glaucoma) are also derived from sulfonamide intermediates, often working through the inhibition of carbonic anhydrase.[1][21]
| Drug Class | Representative Drug(s) | Primary Mechanism of Action |
| Antibacterial | Sulfamethoxazole, Sulfadiazine | Competitive inhibition of dihydropteroate synthase (DHPS).[10][13] |
| Anticancer | Belinostat, Pazopanib, Dabrafenib | Inhibition of enzymes like HDACs, kinases (VEGFR, BRAF).[5][15] |
| Antiviral (HIV) | Amprenavir, Darunavir | Inhibition of HIV protease.[7][16] |
| Diuretic | Hydrochlorothiazide, Chlorthalidone | Inhibition of Na+/Cl- symporter in the kidney.[19][22] |
| Antidiabetic | Glipizide, Carbutamide | Stimulation of insulin release from pancreatic β-cells.[5][20] |
| Anti-glaucoma | Dorzolamide, Brinzolamide | Inhibition of carbonic anhydrase in the eye.[21] |
| Anti-inflammatory | Celecoxib | Selective inhibition of cyclooxygenase-2 (COX-2).[17] |
Applications in Agrochemicals
Beyond medicine, sulfonamide intermediates are vital in the development of modern agrochemicals, including herbicides and fungicides, helping to protect crops and ensure food security.[23]
-
Herbicides: Sulfonylurea and triazolopyrimidine sulfonamide herbicides are highly effective at very low application rates.[23][24] They act by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants but not in animals, ensuring their selective toxicity.[23] Commercial examples include pyroxsulam and flumetsulam.[23][25]
-
Fungicides: Several commercial fungicides, such as amisulbrom and cyazofamid, are based on a sulfonamide scaffold.[26][27] They are used to control diseases like downy mildew and late blight on a variety of crops.[27] The novel candidate chesulfamide has shown a broad spectrum of activity, particularly against Botrytis cinerea, the fungus responsible for gray mold.[26]
| Compound Name | Agrochemical Type | Mechanism of Action | Target |
| Pyroxsulam | Herbicide | Inhibition of acetolactate synthase (ALS).[23] | Broad-leaf weeds.[23] |
| Flumetsulam | Herbicide | Inhibition of acetolactate synthase (ALS).[23] | Broad-leaf weeds.[23] |
| Amisulbrom | Fungicide | Respiratory chain inhibition (Qi site of complex III). | Oomycetes (e.g., downy mildew).[14][27] |
| Cyazofamid | Fungicide | Respiratory chain inhibition (Qi site of complex III). | Oomycetes (e.g., late blight).[26] |
| Chesulfamide | Fungicide (Candidate) | Broad-spectrum fungicidal activity.[26] | Botrytis cinerea (gray mold).[26] |
Applications in Material Science
The unique chemical properties of the sulfonamide group have also been exploited in material science.
-
Dyes: The sulfonamide group is incorporated into the structure of various dyes, including azo dyes, to enhance properties such as fastness and solubility.[28]
-
pH-Sensitive Polymers: Polymers and hydrogels containing sulfonamide groups (e.g., sulfapyridine) can exhibit sharp pH-sensitive transitions. The ionization of the sulfonamide's acidic proton (SO₂NH) in a specific pH range can trigger changes in polymer solubility or hydrogel swelling.[29] These materials have potential applications in targeted drug delivery, sensors, and bioseparation.[29]
Experimental Protocols: Synthesis of Sulfonamide Intermediates
The construction of the S-N bond is the critical step in synthesizing sulfonamides. While numerous methods exist, they can be broadly categorized into classical and modern approaches.[3][19]
Key Experimental Methodologies
Classical Synthesis: From Sulfonyl Chlorides
The most common and traditional method involves the reaction of a primary or secondary amine with an aromatic or aliphatic sulfonyl chloride in the presence of a base (like pyridine) to neutralize the HCl byproduct.[2][13]
-
Step 1: Preparation of Sulfonyl Chloride: An aromatic compound (e.g., acetanilide, derived from aniline) is reacted with excess chlorosulfonic acid (ClSO₃H) in an electrophilic aromatic substitution reaction. This yields the corresponding 4-acetamidobenzenesulfonyl chloride.[10][13]
-
Step 2: Amination: The sulfonyl chloride intermediate is then treated with ammonia or a suitable primary/secondary amine. The amine's nucleophilic nitrogen atom attacks the electrophilic sulfur atom, displacing the chloride ion.[5][10]
-
Step 3: Deprotection (if necessary): If a protecting group was used on the initial aromatic amine (like the acetyl group in acetanilide), it is removed, typically by acid-catalyzed hydrolysis, to yield the final primary aromatic sulfonamide (e.g., sulfanilamide).[10][13]
Modern Synthetic Strategies
To overcome the harsh conditions and limited substrate scope of classical methods, greener and more efficient strategies have been developed:[3]
-
Oxidative S-N Coupling: These methods construct the S-N bond directly by coupling thiols or their derivatives (S-reagents) with amines (N-reagents) in the presence of an oxidant.[3] For example, aryl thiols can react with amines mediated by I₂O₅ under metal-free conditions.[3]
-
Use of SO₂ Surrogates: Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) serve as a safe and easy-to-handle source of sulfur dioxide for insertion reactions to form sulfonamides.[3]
-
C-N Cross-Coupling: Palladium-catalyzed cross-coupling reactions can form N-(hetero)aryl sulfonamides, although the lower nucleophilicity of sulfonamides compared to amines presents a challenge.[3]
Enzyme Inhibition Assays
To evaluate the biological activity of novel sulfonamide derivatives, enzyme inhibition assays are critical. For instance, when studying inhibitors for carbonic anhydrases (CAs) or cholinesterases (AChE, BChE), the inhibitory potency is quantified by determining the inhibition constant (Kᵢ).[30]
-
Protocol Outline (General):
-
Prepare buffer solutions and stock solutions of the enzyme, substrate, and sulfonamide inhibitor.
-
In a multi-well plate or cuvette, add the buffer, varying concentrations of the inhibitor, and the enzyme solution.
-
Initiate the reaction by adding the substrate.
-
Monitor the rate of product formation over time using a spectrophotometer or other appropriate detection method.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the Kᵢ value by analyzing the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten) and plotting methods (e.g., Dixon or Lineweaver-Burk plots).
-
| Compound Derivative | Target Enzyme | Inhibition Constant (Kᵢ) |
| N-phenylsulfonamide derivative 2 | Carbonic Anhydrase II (CA II) | 33.5 ± 0.38 nM |
| N-phenylsulfonamide derivative 8 | Carbonic Anhydrase I (CA I) | 45.7 ± 0.46 nM |
| N-phenylsulfonamide derivative 8 | Acetylcholinesterase (AChE) | 31.5 ± 0.33 nM |
| N-phenylsulfonamide derivative 8 | Butyrylcholinesterase (BChE) | 24.4 ± 0.29 nM |
Conclusion
From their revolutionary beginnings as the first synthetic antibiotics to their current indispensable role in oncology, virology, and agriculture, sulfonamide intermediates have proven to be an exceptionally fruitful scaffold for chemical and biological innovation. The functional group's unique electronic and steric properties allow it to serve as a potent pharmacophore, targeting a diverse array of enzymes and biological pathways. Continuous advancements in synthetic chemistry are providing greener, more efficient, and more versatile routes to novel sulfonamide derivatives.[3][19] As researchers continue to explore the vast chemical space surrounding this privileged structure, the development of new and improved sulfonamide-based drugs, agrochemicals, and functional materials is certain to address future scientific and societal challenges.
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. dovepress.com [dovepress.com]
- 5. frontiersrj.com [frontiersrj.com]
- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 7. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajchem-b.com [ajchem-b.com]
- 15. researchgate.net [researchgate.net]
- 16. portal.fis.tum.de [portal.fis.tum.de]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. openaccesspub.org [openaccesspub.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. US12077505B2 - Preparation of sulfonamide herbicide process intermediates - Google Patents [patents.google.com]
- 26. mdpi.com [mdpi.com]
- 27. Novel Coumarin 7-Carboxamide/Sulfonamide Derivatives as Potential Fungicidal Agents: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 4-(Methylsulfonamido)aniline: A Pharmacophore in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-(methylsulfonamido)aniline moiety has emerged as a privileged pharmacophore in medicinal chemistry, demonstrating remarkable versatility in the design of targeted therapies. Its unique electronic and structural properties allow for specific interactions with a range of biological targets, leading to the development of potent and selective inhibitors for various diseases. This technical guide provides a comprehensive overview of the potential of this compound as a core structural motif in drug design, with a focus on its application in the development of anti-inflammatory, anticancer, and carbonic anhydrase-inhibiting agents.
Introduction: The Significance of the this compound Scaffold
The this compound scaffold consists of a central aniline ring substituted with a methylsulfonamido group at the para position. The sulfonamide group is a key hydrogen bond donor and acceptor, and its geometry can influence the overall conformation of the molecule, enabling precise interactions within the binding pockets of target proteins. The aniline nitrogen provides a crucial attachment point for building diverse chemical libraries, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This guide will delve into the specific applications of this pharmacophore, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Anti-inflammatory Agents: Targeting Cyclooxygenase-2 (COX-2)
The this compound moiety has been successfully incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) to achieve selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects. The methylsulfonyl group can interact with a side pocket in the COX-2 active site that is not present in COX-1.
Quantitative Data: In Vivo Anti-inflammatory Activity
A study on a series of 4-(methylsulfonyl)aniline derivatives demonstrated their potential as anti-inflammatory agents. The in vivo acute anti-inflammatory activity was evaluated in a rat paw edema model.[1]
| Compound | Maximum Inhibition (%) | Time of Maximum Inhibition (min) |
| 11 | 68.2 | 240 |
| 12 | 59.1 | 180 |
| 13 | 63.6 | 240 |
| 14 | 72.7 | 180 |
| Diclofenac Sodium (3 mg/kg) | 54.5 | 180 |
Data summarized from a study on 4-(methylsulfonyl)aniline derivatives as potential anti-inflammatory agents.[1]
Experimental Protocol: In Vivo Anti-inflammatory Activity (Rat Paw Edema Model)
This protocol outlines the method used to assess the in vivo anti-inflammatory activity of the synthesized compounds.[1]
Materials:
-
Wistar albino rats (150-200 g)
-
Test compounds and reference drug (e.g., Diclofenac sodium)
-
0.1 mL of 1% carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Divide the rats into groups, including a control group, a reference group, and test groups for each compound.
-
Administer the test compounds and the reference drug orally or intraperitoneally at a specific dose. The control group receives the vehicle.
-
After a set period (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathway: COX-2 in Inflammation
Caption: Simplified COX-2 pathway in inflammation.
Anticancer Agents: Targeting Protein Kinases
The this compound scaffold has proven to be a valuable pharmacophore for the development of potent and selective kinase inhibitors. By modifying the aniline nitrogen with various heterocyclic systems, researchers have created compounds that target key kinases involved in cancer progression.
Cardiac Troponin I-Interacting Kinase (TNNI3K) Inhibitors
TNNI3K is a cardiac-specific kinase implicated in certain cardiac diseases. The this compound moiety has been utilized in the design of TNNI3K inhibitors.
| Compound | TNNI3K IC50 (nM) |
| GSK114 | 25 |
Data for a 4-anilinoquinazoline derivative.[2]
A general protocol for a kinase inhibition assay is provided below.
Materials:
-
Recombinant TNNI3K enzyme
-
Peptide substrate
-
ATP (radiolabeled or for use with a detection system)
-
Test compounds
-
Assay buffer
-
Detection reagents (e.g., for luminescence or fluorescence-based assays)
Procedure:
-
Prepare a reaction mixture containing the TNNI3K enzyme, peptide substrate, and assay buffer.
-
Add serial dilutions of the test compounds to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at a controlled temperature.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., autoradiography, fluorescence, or luminescence).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: Downstream targets of TNNI3K signaling.
Mer and c-Met Kinase Inhibitors
Mer and c-Met are receptor tyrosine kinases that are often overexpressed in various cancers and play a role in tumor growth, survival, and metastasis. Dual inhibitors targeting both kinases have been developed using the this compound scaffold.
| Compound | Mer IC50 (nM) | c-Met IC50 (nM) |
| 18c | 18.5 | 33.6 |
Data for a 2-substituted aniline pyrimidine derivative.[3]
This protocol describes a method to assess the inhibition of c-Met phosphorylation in a cellular context.
Materials:
-
Cancer cell line overexpressing c-Met (e.g., Hs746T)
-
Test compounds
-
Serum-free cell culture medium
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-c-Met, anti-total-c-Met, and a loading control (e.g., anti-GAPDH)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with various concentrations of the test compounds for a defined period.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the anti-phospho-c-Met antibody, followed by an appropriate secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with anti-total-c-Met and loading control antibodies to ensure equal protein loading.
-
Quantify the band intensities to determine the inhibition of c-Met phosphorylation.
Caption: Key downstream pathways of Mer and c-Met.
Ataxia Telangiectasia and Rad3-Related (ATR) Kinase Inhibitors
ATR is a key kinase in the DNA damage response (DDR) pathway and is a promising target for cancer therapy, especially in tumors with defects in other DDR components.
| Compound | ATR IC50 (nM) (Biochemical) | pChk1 IC50 (nM) (Cellular) |
| AZ20 | 5 | 50 |
Data for a sulfonylmorpholinopyrimidine derivative.[4]
This protocol describes a method to measure the inhibition of ATR kinase activity using immunoprecipitated enzyme.[5]
Materials:
-
HeLa cell nuclear extracts
-
Anti-ATR antibody
-
Protein A/G agarose beads
-
Test compounds
-
Kinase assay buffer
-
Recombinant PHAS-I substrate
-
[γ-32P]ATP
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Immunoprecipitate ATR from HeLa nuclear extracts using an anti-ATR antibody and Protein A/G agarose beads.
-
Wash the immunoprecipitates extensively.
-
Resuspend the beads in kinase assay buffer containing the PHAS-I substrate.
-
Add serial dilutions of the test compounds.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated PHAS-I by autoradiography and quantify the signal.
-
Calculate the IC50 value for each compound.
Caption: The ATR-Chk1 signaling pathway.
Carbonic Anhydrase Inhibitors
The sulfonamide group is a classic zinc-binding pharmacophore, making the this compound scaffold an excellent starting point for the design of carbonic anhydrase (CA) inhibitors. These inhibitors have therapeutic applications in glaucoma, epilepsy, and as anticancer agents.
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Compound 10b | - | - | 38.4 | 8.9 |
Data for a standard CA inhibitor and a 4-anilinoquinazoline-sulfonamide derivative.[6]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
This protocol describes a common method for measuring the inhibition of CA-catalyzed CO2 hydration.[7]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test compounds
-
CO2-saturated water
-
Assay buffer (e.g., Tris-HCl)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare solutions of the CA enzyme and the test compounds in the assay buffer.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without inhibitor) with the CO2-saturated water containing the pH indicator.
-
Monitor the change in absorbance of the pH indicator over time as the CO2 is hydrated to carbonic acid, causing a pH drop.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the IC50 or Ki value by plotting the reaction rates against the inhibitor concentrations.
Logical Relationship: Mechanism of Carbonic Anhydrase Inhibition
Caption: Sulfonamide binding to the zinc ion in the CA active site.
Structure-Activity Relationship (SAR) Insights
The extensive research on this compound derivatives has provided valuable SAR insights that can guide future drug design efforts.
-
Sulfonamide Group: The sulfonamide moiety is crucial for activity against carbonic anhydrases and can form key hydrogen bonds in the active sites of kinases.
-
Aniline Nitrogen: This position is a key point for modification. Attaching different aromatic or heterocyclic rings to the aniline nitrogen has a profound impact on target selectivity and potency. For kinase inhibitors, these groups often interact with the hinge region of the ATP-binding pocket.
-
Substitutions on the Aniline Ring: Modifications to the aniline ring can influence the electronic properties and conformation of the molecule, affecting its binding affinity and pharmacokinetic properties.
-
Substitutions on the Appended Moiety: Further functionalization of the group attached to the aniline nitrogen allows for fine-tuning of potency, selectivity, and physicochemical properties such as solubility and metabolic stability.
Conclusion
The this compound pharmacophore has demonstrated its immense value in the design of targeted therapies for a diverse range of diseases. Its ability to serve as a versatile scaffold for the development of inhibitors for enzymes such as COX-2, various protein kinases, and carbonic anhydrases highlights its significance in modern medicinal chemistry. The wealth of available SAR data, coupled with advanced synthetic methodologies, provides a solid foundation for the continued exploration and optimization of this compound derivatives as novel therapeutic agents. This technical guide serves as a comprehensive resource for researchers in the field, providing the necessary data, protocols, and pathway visualizations to facilitate further innovation in drug discovery.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Chinese researchers describe new ATR kinase inhibitors for cancer | BioWorld [bioworld.com]
- 4. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of new sulfonamide-tethered 2-aryl-4-anilinoquinazolines as the first-in-class dual carbonic anhydrase and EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Technical Guide: Physicochemical Properties of 4-(Methylsulfonamido)aniline Solid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-(Methylsulfonamido)aniline (CAS No. 53250-82-1) in its solid state. This compound, also known as N-(4-aminophenyl)methanesulfonamide, is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in areas such as reaction kinetics, formulation, and quality control. This document outlines its appearance, key physical data, and provides standardized protocols for its characterization.
Physicochemical Data Summary
The quantitative physical and chemical properties of this compound solid are summarized in the table below for quick reference.
| Property | Value | Reference |
| Chemical Name | This compound | - |
| Synonyms | N-(4-aminophenyl)methanesulfonamide | [1][2][3] |
| CAS Number | 53250-82-1 | [2][4][5] |
| Molecular Formula | C₇H₁₀N₂O₂S | [4] |
| Molecular Weight | 186.23 g/mol | [4] |
| Appearance | Pale-brown or Off-white to light brown solid | [1][4] |
| Melting Point | 116-117.5 °C | [1] |
| Boiling Point | 362.2 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.408 g/cm³ (Predicted) | [1] |
| pKa | 9.90 (Predicted) | [1] |
| Storage | Room temperature, dry, under inert gas (nitrogen or Argon) at 2–8 °C | [1][4] |
Detailed Physical Properties
Appearance
This compound is a solid at room temperature, typically described as a pale-brown or off-white to light brown solid[1][4]. The exact color and crystalline form can vary depending on the purity and the method of synthesis and purification.
Solubility
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physical properties of a solid compound like this compound.
Determination of Physical Appearance
Objective: To visually characterize the solid compound's color, form, and texture.
Methodology:
-
Place a small, representative sample of the solid on a clean, white watch glass or a microscope slide.
-
Observe the sample under good lighting against a white background to accurately determine its color.
-
Examine the sample under a microscope to describe its crystalline form (e.g., needles, prisms, powder).
-
Gently manipulate the solid with a spatula to assess its texture (e.g., crystalline, amorphous, fine powder).
-
Record all observations in a laboratory notebook.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid melts, which is an indicator of purity.
Methodology:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the powdered solid into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.
-
A sharp melting point range (0.5-2 °C) is indicative of a pure compound.
Qualitative Solubility Assessment
Objective: To determine the solubility of the compound in various solvents.
Methodology:
-
Place approximately 25 mg of the solid into a small test tube.
-
Add 0.75 mL of the desired solvent (e.g., water, methanol, ethanol, acetone, dichloromethane) in small portions.
-
After each addition, shake the test tube vigorously for at least 30 seconds.
-
Visually inspect the mixture to determine if the solid has dissolved completely.
-
Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on the amount of solid that dissolves.
-
For compounds with acidic or basic groups, this test can be extended to aqueous solutions of different pH (e.g., 5% HCl, 5% NaHCO₃, 5% NaOH) to assess pH-dependent solubility.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the physical characterization of a solid compound.
Caption: Workflow for the Physical Characterization of a Solid Compound.
References
- 1. This compound | 53250-82-1 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. N-(4-Aminophenyl)methanesulfonamide - CAS:53250-82-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound | 53250-82-1 [sigmaaldrich.com]
- 6. solubilityofthings.com [solubilityofthings.com]
Methodological & Application
Synthesis of 4-(Methylsulfonamido)aniline from Acetanilide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the multi-step synthesis of 4-(Methylsulfonamido)aniline, a key intermediate in the development of various pharmaceutical agents. The synthesis commences with the protection of aniline as acetanilide, followed by chlorosulfonation, reaction with methylamine, and subsequent deprotection via hydrolysis.
Overall Reaction Scheme
The synthesis of this compound from acetanilide proceeds through a three-step sequence:
-
Chlorosulfonation of Acetanilide: Acetanilide is reacted with chlorosulfonic acid to yield p-acetamidobenzenesulfonyl chloride. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group predominantly at the para position due to the directing effect of the acetamido group.
-
Formation of the N-Methylsulfonamide: The resulting p-acetamidobenzenesulfonyl chloride is then treated with methylamine. In this nucleophilic substitution reaction, the methylamine displaces the chloride on the sulfonyl group to form N-(4-(N-methylsulfamoyl)phenyl)acetamide.
-
Hydrolysis of the Acetamido Group: The final step involves the acidic hydrolysis of the acetamido protecting group to unveil the primary amine, yielding the target compound, this compound.
Experimental Protocols
Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride
This procedure details the chlorosulfonation of acetanilide.
Materials:
-
Acetanilide
-
Chlorosulfonic acid
-
Crushed ice
-
Cold water
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Calcium chloride guard tube
-
Beaker
-
Buchner funnel
Procedure:
-
In a two-necked round-bottom flask fitted with a dropping funnel and a reflux condenser, place 25 g of powdered acetanilide. Attach a calcium chloride guard tube to the top of the condenser to protect the reaction from atmospheric moisture.
-
Slowly add 63 ml of chlorosulfonic acid dropwise from the dropping funnel with constant shaking.
-
Once the addition is complete, heat the reaction mixture to 60-70°C for approximately 2 hours.[1] The completion of the reaction can be observed by the cessation of hydrogen chloride gas evolution.
-
Cool the mixture to room temperature and then carefully pour it in a thin stream into a beaker containing a large amount of crushed ice with stirring. This should be performed in a fume hood as excess chlorosulfonic acid will react violently with water.
-
The product, p-acetamidobenzenesulfonyl chloride, will precipitate as a solid.
-
Filter the solid product using a Buchner funnel and wash it thoroughly with cold water to remove any remaining acid.
-
Dry the product before proceeding to the next step. The sulfonyl chloride is sensitive to moisture and should be used promptly.[1]
Step 2: Synthesis of N-(4-(N-methylsulfamoyl)phenyl)acetamide
This protocol outlines the reaction of p-acetamidobenzenesulfonyl chloride with methylamine.
Materials:
-
p-Acetamidobenzenesulfonyl chloride (from Step 1)
-
Aqueous methylamine solution (e.g., 40%)
-
Dilute sulfuric acid
-
Cold water
Equipment:
-
Round-bottom flask or Erlenmeyer flask
-
Ice bath
-
Buchner funnel
Procedure:
-
Place the dried p-acetamidobenzenesulfonyl chloride into a round-bottom flask.
-
In a separate beaker, prepare a solution of aqueous methylamine. For each mole of the sulfonyl chloride, an excess of methylamine should be used.
-
Cool the flask containing the sulfonyl chloride in an ice bath and slowly add the methylamine solution with stirring. A vigorous reaction may occur.
-
After the addition is complete, continue to stir the mixture and gently heat it to approximately 70°C for 30 minutes to ensure the reaction goes to completion.[1]
-
Cool the reaction mixture in an ice bath.
-
Acidify the mixture with dilute sulfuric acid to precipitate the product.
-
Filter the precipitated N-(4-(N-methylsulfamoyl)phenyl)acetamide, wash with cold water, and dry.
Step 3: Synthesis of this compound
This final step involves the deprotection of the acetamido group by acid hydrolysis.
Materials:
-
N-(4-(N-methylsulfamoyl)phenyl)acetamide (from Step 2)
-
Concentrated hydrochloric acid
-
Distilled water
-
Activated charcoal
-
Solid sodium bicarbonate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Beaker
-
Buchner funnel
-
Ice bath
Procedure:
-
Transfer the N-(4-(N-methylsulfamoyl)phenyl)acetamide to a round-bottom flask containing a mixture of 10 ml of concentrated hydrochloric acid and 30 ml of distilled water.[1]
-
Gently boil the mixture under reflux for 60-90 minutes.[2]
-
Cool the solution to room temperature. If any solid remains, continue heating for a short period.
-
Add a small amount of activated charcoal to the solution, heat to boiling for a few minutes to decolorize, and then filter while hot.
-
Place the filtrate in a beaker and cool in an ice bath.
-
Slowly add solid sodium bicarbonate in portions with stirring until the solution is neutral (test with litmus paper). Effervescence will occur as carbon dioxide is released.
-
The final product, this compound, will precipitate out of the solution.
-
Cool the mixture thoroughly in an ice bath to maximize precipitation.
-
Collect the product by filtration using a Buchner funnel, wash with cold water, and dry.
-
The product can be recrystallized from water or ethanol if further purification is needed.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis.
| Step | Reactant 1 | Quantity 1 | Reactant 2 | Quantity 2 | Product | Theoretical Yield |
| 1 | Acetanilide | 25 g | Chlorosulfonic acid | 63 mL | p-Acetamidobenzenesulfonyl Chloride | ~43 g |
| 2 | p-Acetamidobenzenesulfonyl Chloride | 10 mmol | Methylamine | >20 mmol | N-(4-(N-methylsulfamoyl)phenyl)acetamide | ~2.28 g |
| 3 | N-(4-(N-methylsulfamoyl)phenyl)acetamide | 10 mmol | Hydrochloric Acid | 10 mL (conc.) | This compound | ~1.86 g |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key reaction mechanisms in the synthesis pathway.
References
Application Notes and Protocols for the Hydrogenation of 1-Methanesulfonyl-4-nitro-benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the catalytic hydrogenation of 1-methanesulfonyl-4-nitro-benzene to synthesize 4-methanesulfonyl-aniline, a valuable intermediate in pharmaceutical and materials science research.
Introduction
The reduction of nitroarenes is a fundamental transformation in organic synthesis, providing access to corresponding anilines which are crucial building blocks. This protocol outlines the hydrogenation of 1-methanesulfonyl-4-nitro-benzene using palladium on carbon (Pd/C) as a catalyst. This method is widely employed due to its high efficiency and selectivity.[1][2]
Reaction Scheme
The overall reaction is the reduction of the nitro group to an amine group:
1-methanesulfonyl-4-nitro-benzene → 4-methanesulfonyl-aniline
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Methanesulfonyl-4-nitro-benzene | ≥98% | Commercially Available | |
| 10% Palladium on Carbon (Pd/C) | Commercially Available | Handle with care, pyrophoric when dry. | |
| Methanol (MeOH) | Anhydrous | Commercially Available | |
| Ethanol (EtOH) | Reagent Grade | Commercially Available | For recrystallization. |
| Celite® | Commercially Available | For filtration. | |
| Hydrogen (H₂) Gas | High Purity | ||
| Round-bottom flask | |||
| Hydrogenation balloon or apparatus | |||
| Magnetic stirrer and stir bar | |||
| Filtration apparatus (Büchner funnel) | |||
| Rotary evaporator |
Experimental Protocol
A detailed procedure for the hydrogenation of 1-methanesulfonyl-4-nitro-benzene is as follows:
-
Reaction Setup:
-
Hydrogenation:
-
Securely attach a hydrogen-filled balloon or connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times) to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously at room temperature under atmospheric pressure of hydrogen.[1]
-
Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is complete when no further gas uptake is observed.[1]
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1] Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a residue.[1]
-
Recrystallize the crude residue from ethanol to yield the pure 4-methanesulfonyl-aniline.[1]
-
Collect the crystalline solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) |
| 1-Methanesulfonyl-4-nitro-benzene | 201.20[3][4] | 500 | 2.48 |
| 10% Pd/C | N/A | 100 | N/A |
| 4-Methanesulfonyl-aniline (Product) | 171.22[1] | 276 (Yield: 65%)[1] | 1.61 |
| Reaction Parameter | Value |
| Solvent | Methanol |
| Solvent Volume | 20 mL[1] |
| Catalyst | 10% Pd/C[1] |
| Hydrogen Pressure | Atmospheric[1] |
| Temperature | Room Temperature |
| Reaction Time | Until no further gas uptake[1] |
Experimental Workflow
References
Application Notes and Protocols: Synthesis of COX-2 Inhibitors Using 4-(Methylsulfonamido)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform has been a major goal in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles. A common structural motif found in many selective COX-2 inhibitors is the 1,5-diarylpyrazole scaffold, often featuring a sulfonamide or methylsulfone group on one of the aryl rings. 4-(Methylsulfonamido)aniline is a crucial starting material for the synthesis of these potent and selective COX-2 inhibitors, including the well-known drug Celecoxib.
These application notes provide detailed protocols for the synthesis of a representative COX-2 inhibitor, Celecoxib, starting from this compound. Additionally, methodologies for the biological evaluation of these compounds, including in vitro COX-1/COX-2 inhibition assays and in vivo anti-inflammatory assessments, are described.
Data Presentation
The following tables summarize quantitative data for representative COX-2 inhibitors synthesized using a diarylpyrazole scaffold derived from a sulfonamide-containing aniline precursor.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Diarylpyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | 7.8 | 0.05 | 156 | [1][2] |
| Compound 8a | >10 | 2.1 | >4.77 | [1] |
| Compound 8d | >10 | 1.9 | >5.26 | [1] |
| Compound 8f | >10 | 1.8 | >5.55 | [1] |
| Compound 11a | >10 | 2.0 | >5.0 | [1] |
| Compound 11c | >10 | 1.8 | >5.55 | [1] |
| Compound 6b | 13.16 | 0.04 | 329 | [2] |
| Compound 6j | 12.48 | 0.04 | 312 | [2] |
Table 2: Synthesis Yield of Celecoxib under Various Catalytic Conditions
| Entry | Catalyst Loading (mol%) | Reaction Temperature (°C) | Yield (%) | Reference |
| 1 | 1 | Room Temp | 72 | [3] |
| 2 | 2 | Room Temp | 86 | [3] |
| 3 | 3 | Room Temp | 81 | [3] |
| 4 | 2 | 0 | 65 | [3] |
| 5 | 2 | 50 | 75 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Sulfamoylphenylhydrazine hydrochloride from this compound
This two-step protocol describes the conversion of this compound to its corresponding hydrazine derivative, a key intermediate for the synthesis of Celecoxib.
Step 1: Diazotization of this compound
-
Dissolve this compound in a suitable acidic solution (e.g., a mixture of concentrated hydrochloric acid and water) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise to the aniline solution while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt to Hydrazine
-
In a separate flask, prepare a solution of a suitable reducing agent, such as sodium sulfite or stannous chloride, in an appropriate solvent.
-
Slowly add the freshly prepared diazonium salt solution to the reducing agent solution while maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.
-
The resulting hydrazine derivative can be isolated by filtration or extraction, followed by purification techniques such as recrystallization.
Protocol 2: Synthesis of Celecoxib
This protocol details the synthesis of Celecoxib via the condensation of 4-sulfamoylphenylhydrazine hydrochloride with a β-diketone.
Materials:
-
4-Sulfamoylphenylhydrazine hydrochloride
-
4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione
-
Ethanol
-
Water
Procedure:
-
To a reaction vessel, add 4-sulfamoylphenylhydrazine hydrochloride (1 equivalent) and 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1 equivalent).
-
Add a mixture of ethanol and water (e.g., 1:1 v/v) as the solvent.
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain stirring for 5 hours.
-
After the reaction is complete, cool the mixture to 0-5 °C and continue stirring for 1 hour to facilitate precipitation of the product.
-
Collect the solid product by filtration and wash it thoroughly with water.
-
Dry the product under vacuum to obtain crude Celecoxib.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as toluene or a mixture of ethyl acetate and heptane. A typical procedure involves dissolving the crude product in toluene at 80°C, treating with activated carbon, filtering while hot, and then cooling to 10-15°C to induce crystallization. The purified crystals are then filtered, washed with cold toluene, and dried.[4]
Purity Analysis:
The purity of the synthesized Celecoxib can be determined by High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reverse-phase column.[5]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 60:40 v/v).[5][6]
-
Detection: UV detector at 254 nm.[6]
-
Quantification: The percentage purity is calculated by comparing the peak area of the analyte to that of a reference standard.
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
This colorimetric assay determines the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well microplate
-
Plate reader
Procedure:
-
In the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compounds or a vehicle control (DMSO) to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the colorimetric substrate and arachidonic acid to all wells.
-
Incubate the plate for a specific time (e.g., 10 minutes) at 37 °C.
-
Stop the reaction by adding a suitable stop solution (e.g., HCl).
-
Measure the absorbance of the product at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Protocol 4: Carrageenan-Induced Paw Edema in Rats
This in vivo assay evaluates the anti-inflammatory activity of the synthesized compounds.
Materials:
-
Male Wistar rats (or other suitable rodent model)
-
1% Carrageenan solution in saline
-
Test compounds and reference drug (e.g., Indomethacin or Celecoxib)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight before the experiment with free access to water.
-
Administer the test compounds or the reference drug orally or intraperitoneally at a predetermined dose. The control group receives only the vehicle.
-
After a specific time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume of the treated groups with the control group.
Mandatory Visualizations
Caption: Synthetic pathway for Celecoxib from this compound.
Caption: COX-2 signaling pathway in inflammation.
Caption: Experimental workflow for synthesis and evaluation of COX-2 inhibitors.
References
- 1. Synthesis and Biological Evaluation of New Diarylpyrazole and Triarylimidazoline Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 5. metfop.edu.in [metfop.edu.in]
- 6. researchgate.net [researchgate.net]
Acylation of 4-(Methylsulfonamido)aniline: A Detailed Guide to Reaction Conditions and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The acylation of 4-(methylsulfonamido)aniline is a crucial chemical transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The resulting N-acylsulfonamide moiety is a common structural feature in many therapeutic agents, acting as a bioisostere for carboxylic acids and contributing to the pharmacodynamic and pharmacokinetic properties of the molecule.[1] This document provides detailed application notes and protocols for the acylation of this compound, summarizing various reaction conditions to guide researchers in optimizing this synthesis.
Summary of Acylation Reaction Conditions
The successful acylation of this compound can be achieved under a variety of conditions. The choice of acylating agent, catalyst, solvent, and temperature can significantly impact the reaction efficiency, yield, and purity of the final product. Below is a summary of common conditions reported for the acylation of anilines and sulfonamides, which are applicable to this compound.
| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Acetic Anhydride | Sulfuric Acid (catalytic) | Acetonitrile | 60 | Not Specified | High |
| Acyl Chlorides/Anhydrides | Triethylamine or Pyridine | Dichloromethane, Acetonitrile, THF | Room Temperature | Not Specified | High |
| Acetic Anhydride | Zinc Chloride (ZnCl2) | Solvent-free | 80-100 | Not Specified | Good |
| Acetic Anhydride | Alumina | Acetonitrile | Not Specified | Not Specified | Good to Excellent |
| Acyl Chlorides/Anhydrides | Copper(II) triflate (Cu(OTf)2) | Dichloromethane | Room Temperature | Overnight | Not Specified |
| Acetic Anhydride | ZSM-5-SO3H | Solvent-free | Not Specified | 5-30 min | 70-95 |
| Acetic Anhydride | Silica Sulfuric Acid | Solvent-free | Room Temperature | 5-10 min | High |
| Acetic Anhydride | None (Microwave-assisted) | Acetic Acid | 120-130 | 1-10 min | Quantitative |
Experimental Protocols
Below are detailed protocols for common methods of acylating this compound.
Protocol 1: Classical Acylation using Acetic Anhydride under Acidic Conditions
This protocol is a standard and effective method for the N-acetylation of sulfonamides.[2]
Materials:
-
This compound
-
Acetic anhydride
-
Acetonitrile (MeCN)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-water
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in acetonitrile.
-
Add acetic anhydride (1.5 equivalents) to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3 mol%) to the reaction mixture.[1]
-
Heat the mixture to 60 °C and stir.[1]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water to remove any remaining acid and impurities.
-
Dry the purified N-(4-(methylsulfonamido)phenyl)acetamide product.
Protocol 2: Acylation using an Acyl Chloride under Basic Conditions
This method is suitable for a range of acylating agents and is a widely used procedure.[1]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (CH₂Cl₂) (or other aprotic solvent like THF, MeCN)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equivalent) in dichloromethane in a round-bottom flask with a magnetic stir bar.
-
Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir at room temperature.[1]
-
Slowly add the acyl chloride (1.1 equivalents) to the reaction mixture. A precipitate of triethylamine hydrochloride may form.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with water to remove the triethylamine hydrochloride.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 3: Solvent-Free Acylation using a Lewis Acid Catalyst
This "green chemistry" approach minimizes solvent waste and can be highly efficient.[3]
Materials:
-
This compound
-
Acetic anhydride
-
Zinc chloride (ZnCl₂) (or another suitable Lewis acid)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a reaction vessel, thoroughly mix this compound (1.0 equivalent), acetic anhydride (1.2 equivalents), and a catalytic amount of zinc chloride (e.g., 3 mol%).[3]
-
Heat the mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the cooled mixture to precipitate the product and dissolve the catalyst.
-
Collect the solid product by filtration.
-
Wash the product with water and dry. Further purification can be done by recrystallization.
Visualizations
Caption: General workflow for the acylation of this compound.
References
Application Notes and Protocols for the Derivatization of 4-(Methylsulfonamido)aniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulfonamido)aniline is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds.[1] Its structural motif, featuring a sulfonamide group, is present in numerous therapeutic agents, including anti-inflammatory drugs, anticancer agents, and carbonic anhydrase inhibitors.[2][3] This document provides detailed protocols for the derivatization of this compound via common synthetic transformations such as acylation and sulfonylation. Additionally, it summarizes the biological activities of various derivatives and illustrates key experimental workflows and signaling pathways.
Derivatization Strategies
The primary amino group of this compound is a key handle for derivatization, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR). The two most common and effective strategies for its derivatization are N-acylation and N-sulfonylation.
N-Acylation
N-acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or a carboxylic acid, to form an amide bond. This is a robust and widely used transformation in medicinal chemistry to introduce a variety of substituents.[4]
N-Sulfonylation
N-sulfonylation introduces a second sulfonamide linkage by reacting the aniline with a sulfonyl chloride. This approach is valuable for synthesizing compounds with enhanced biological activity, particularly as enzyme inhibitors.
Experimental Protocols
Protocol 1: N-Acylation of this compound with an Acyl Chloride
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization or column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.[5]
-
Slowly add a solution of the acyl chloride (1.1 equivalents) in anhydrous DCM to the stirred amine solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[5]
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired N-acylated derivative.
Protocol 2: N-Sulfonylation of this compound with a Sulfonyl Chloride
This protocol outlines a general method for the N-sulfonylation of this compound.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride)
-
Pyridine (as both solvent and base)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in pyridine.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add the sulfonyl chloride (1.1 equivalents) to the solution.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold 1 M HCl to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield the pure N-sulfonylated derivative.
Biological Activities of Derivatives
Derivatives of this compound have shown a range of biological activities, with a significant focus on their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.
| Derivative Class | Target | Biological Activity | IC50/Activity Data | Reference |
| N-Aryl/Heteroaryl Sulfonamides | COX-2 | Anti-inflammatory | IC50 values in the nanomolar to low micromolar range for selective COX-2 inhibition. | [6][7][8] |
| N-Acyl Derivatives | COX-1/COX-2 | Anti-inflammatory | Varies depending on the acyl group; some show balanced inhibition. | [9] |
| Phthalazone-bearing Benzenesulfonamides | COX-2 | Anti-inflammatory, Anticancer | Significant anti-inflammatory activity comparable to celecoxib; mild antiproliferative activity against renal cancer cell lines. | [10] |
| Indolin-2-one Derivatives | COX-1/2, 5-LOX | Anti-inflammatory, Analgesic | Potent dual inhibitors with IC50 values in the range of 0.10–9.87 µM. | [11] |
| N-Aryl-β-alanine Derivatives | Carbonic Anhydrases (CA I, II, VI, VII, XII, XIII) | CA Inhibition | Potent binders, with some showing nanomolar affinities, particularly towards CA I. | [4] |
| Diazenylbenzenesulfonamides | Glyoxalase I (Glx-I) | Glx-I Inhibition | Potent to moderate inhibition, with some derivatives showing IC50 values in the low micromolar range. | [12] |
Visualizations
Experimental Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
Signaling Pathway for COX-2 Inhibition
Caption: Simplified signaling pathway of COX-2 induction and its inhibition.
References
- 1. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 2. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijtsrd.com [ijtsrd.com]
- 6. clinician.com [clinician.com]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Purity Assessment of 4-(Methylsulfonamido)aniline
Introduction
4-(Methylsulfonamido)aniline is a significant chemical intermediate in the pharmaceutical industry, often utilized in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is critical as impurities can affect the safety, efficacy, and stability of the final drug product. These application notes provide detailed analytical methods and protocols for the comprehensive purity assessment of this compound, intended for researchers, scientists, and professionals in drug development. The methodologies described herein leverage a combination of chromatographic and spectroscopic techniques to ensure a thorough evaluation of the compound's purity profile.
Overview of Analytical Techniques
A multi-faceted approach is recommended for the robust purity assessment of this compound. The primary techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[1] It is particularly well-suited for non-volatile and thermally labile compounds.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for identifying and quantifying volatile and thermally stable impurities.[1] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[1]
-
Spectroscopic Techniques (NMR and FTIR): Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for the structural confirmation and identification of the main compound and any isolated impurities.[1][3]
A logical workflow for a comprehensive purity assessment is outlined below.
Caption: Workflow for the purity assessment of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound and the separation of potential impurities.
Caption: HPLC experimental workflow for purity analysis.
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[4]
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2][4]
-
Acetonitrile (HPLC grade).[4]
-
Water (HPLC grade).[4]
-
Formic acid or Ammonium Acetate (for mobile phase buffering).[2][4]
-
This compound reference standard.[4]
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 5% B2-15 min: 5% to 95% B15-18 min: 95% B18-18.1 min: 95% to 5% B18.1-22 min: 5% B |
| Flow Rate | 1.0 mL/min.[2][4] |
| Column Temperature | 30 °C.[1][2][4] |
| Detection Wavelength | 254 nm.[1][2][4] |
| Injection Volume | 10 µL.[2][4] |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.[1][2]
-
Dissolve it in 10 mL of the initial mobile phase composition to obtain a 1 mg/mL stock solution.[1][2]
-
Further dilute the stock solution to a suitable working concentration (e.g., 0.1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.[4]
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards of known concentrations.[4]
Quantification:
Purity is determined by area normalization, where the peak area of the main component is expressed as a percentage of the total peak area. For higher accuracy, a calibration curve should be generated using the reference standard to quantify the analyte and any known impurities.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful tool for the identification of unknown volatile or semi-volatile impurities.
Instrumentation and Materials:
-
GC system coupled to a mass spectrometer.[1]
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2][5]
-
Helium (carrier gas).[2]
-
Derivatizing agent (if necessary, e.g., BSTFA).[2]
GC-MS Conditions:
| Parameter | Value |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min.[2] |
| Injector Temperature | 280 °C.[2] |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 10 min at 280 °C.[2] |
| Transfer Line Temp. | 290 °C.[2] |
| Ion Source Temp. | 230 °C.[2] |
| Mass Range | 50-500 amu |
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or dichloromethane).
-
If the compound or potential impurities are not sufficiently volatile, derivatization may be required.[6] For example, silylation can be performed using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]
Spectroscopic Methods for Structural Confirmation
¹H NMR Spectroscopy:
Quantitative ¹H NMR (qNMR) can be used as an absolute quantification method to determine the purity of a sample without the need for a reference standard of the analyte itself, but by using a certified internal standard.[1]
FTIR Spectroscopy:
FTIR is used for the identification of functional groups present in the molecule, providing confirmation of the compound's identity.[3]
Data Presentation
The performance of different analytical methods for the purity assessment of aniline derivatives is summarized below.
| Parameter | HPLC-UV Method | HPLC-MS/MS Method | GC-MS Method |
| Linearity (r²) | > 0.995.[4] | > 0.999.[4] | > 0.999 |
| Range | 1 - 100 µg/mL.[4] | 0.1 - 1000 ng/mL.[4] | 10 - 500 ng/mL |
| Accuracy (% Recovery) | 95 - 105%.[4] | 98 - 102%.[4] | 92 - 108% |
| Precision (% RSD) | < 5%.[4] | < 2%.[4] | < 5% |
| LOD | 0.5 µg/mL.[4] | 0.05 ng/mL.[4] | ~5 ng/g |
| LOQ | 1 µg/mL.[4] | 0.1 ng/mL.[4] | ~15 ng/g |
| Selectivity | Moderate.[4] | High.[4] | High |
Method Comparison
The choice of analytical technique depends on the specific requirements of the analysis.
Caption: Comparison of analytical methods for purity analysis.
For a comprehensive and reliable assessment of the purity of this compound, a multi-technique approach is highly recommended. HPLC-UV serves as a robust method for routine purity testing and quantification. GC-MS is invaluable for the identification and quantification of volatile impurities. Spectroscopic techniques such as ¹H NMR and FTIR are essential for the unambiguous confirmation of the compound's structure. The combination of these methods provides a complete picture of the purity profile, ensuring the quality and safety of this important pharmaceutical intermediate.
References
Application Note: HPLC Method Development for the Purification of 4-(Methylsulfonamido)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 4-(Methylsulfonamido)aniline. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive protocol for method development, including stationary phase selection, mobile phase optimization, and detection parameter settings. Additionally, it addresses potential impurities and outlines a systematic approach to achieve their separation from the main analyte.
Introduction
This compound, also known as N-(4-aminophenyl)methanesulfonamide, is a versatile building block in medicinal chemistry. Its purification is a crucial step in the manufacturing process to ensure the removal of process-related impurities and degradation products. HPLC is a powerful technique for the analysis and purification of such compounds due to its high resolution and sensitivity. This application note provides a systematic guide for developing an efficient and reliable HPLC method for the purification of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target analyte is fundamental for successful HPLC method development.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O₂S | [1][2] |
| Molecular Weight | 186.23 g/mol | [1] |
| Predicted pKa | 9.90 ± 0.10 | |
| Appearance | Off-white to light brown solid | |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C |
The predicted pKa of 9.90 suggests that this compound is a basic compound. Therefore, the pH of the mobile phase will significantly influence its retention time on a reversed-phase column.
Potential Impurities
Based on common synthesis routes for sulfonamides and anilines, potential impurities in this compound may include:
-
Starting Materials: Unreacted precursors such as 4-nitroaniline or p-aminobenzoic acid derivatives.[3][4]
-
Intermediates: Incompletely reacted intermediates from the sulfonation or reduction steps.
-
By-products: Compounds formed through side reactions, such as isomers (e.g., 2- or 3-(Methylsulfonamido)aniline) or products of over-sulfonation.
-
Degradation Products: Impurities formed during storage or processing.
HPLC Method Development Workflow
The following diagram illustrates a systematic approach to developing the HPLC method.
Caption: A logical workflow for the systematic development of an HPLC method for this compound purification.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (reagent grade)
-
Ammonium acetate (reagent grade)
-
This compound reference standard (high purity)
-
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase).
-
Working Standard Solution (0.1 mg/mL): Dilute the stock solution 1:10 with the mobile phase.
-
Sample Solution: Prepare the crude sample of this compound at a similar concentration as the working standard solution in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.
Initial HPLC Conditions
The following table summarizes the recommended starting conditions for the HPLC method development.
| Parameter | Initial Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or PDA scan 200-400 nm) |
| Injection Volume | 10 µL |
Method Optimization Strategy
The relationship between different HPLC parameters and their effect on the separation is crucial for efficient method development.
Caption: The logical relationship between adjustable HPLC parameters and their impact on chromatographic separation.
-
Mobile Phase pH: Given the basic nature of this compound (predicted pKa ≈ 9.90), the mobile phase pH will have a significant impact on its retention.
-
At a low pH (e.g., pH 2-4 using formic or phosphoric acid), the aniline moiety will be protonated, leading to increased polarity and potentially earlier elution.[5][6] This can be advantageous for separating it from less polar impurities.
-
At a neutral or slightly basic pH, the compound will be in its neutral form, leading to stronger retention on a C18 column.
-
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides lower backpressure and different selectivity compared to methanol. It is recommended to screen both to achieve the desired separation.
-
Detection Wavelength: Using a PDA detector, acquire the UV spectrum of the this compound peak from the initial run. The wavelength of maximum absorbance (λmax) should be used for quantification to ensure the highest sensitivity. Based on the UV spectra of similar sulfonamides, the λmax is expected to be in the range of 250-280 nm.[6][7]
Data Presentation: Example HPLC Method Parameters
The following table summarizes a potential final optimized HPLC method for the purification of this compound.
| Parameter | Optimized Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1 M Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B for 2 min, 5-60% B in 15 min, 60-90% B in 3 min, hold at 90% B for 2 min, return to 5% B in 1 min, and re-equilibrate for 7 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | Determined λmax (e.g., 265 nm) |
| Injection Volume | 10 µL |
Conclusion
This application note provides a comprehensive framework for the development of a robust RP-HPLC method for the purification of this compound. By systematically optimizing the stationary phase, mobile phase composition, and detection parameters, a highly efficient separation of the target compound from its potential impurities can be achieved. The detailed protocols and logical workflows presented herein serve as a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis and purification of this important pharmaceutical intermediate. The final validated method will be suitable for routine quality control and preparative purification of this compound.
References
Application Note: GC-MS Protocol for the Characterization of Aniline Compounds
Abstract
Aniline and its derivatives are fundamental intermediates in the manufacturing of dyes, pharmaceuticals, and polymers.[1] Due to their potential toxicity and environmental persistence, robust and sensitive analytical methods for their characterization and quantification are essential.[1][2] This document provides a detailed protocol for the analysis of aniline compounds using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol covers sample preparation from various matrices, a derivatization procedure to improve chromatographic performance, and optimized GC-MS parameters for both qualitative and quantitative analysis.
Experimental Protocols
This section details the methodologies for sample preparation from different matrices and the subsequent derivatization and GC-MS analysis.
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix.[1]
Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Serum, Water) [1]
This method is suitable for extracting aniline and its derivatives from liquid matrices.
-
pH Adjustment: Adjust the pH of a 1 mL aqueous sample (e.g., serum) to >11 using 1.0 M Sodium Hydroxide (NaOH).[1][3]
-
Internal Standard: Add an appropriate internal standard, such as N-methylaniline, to the sample.[4][5]
-
Extraction: Perform extraction with a suitable organic solvent like chloroform or methylene chloride.[1][4] Use a solvent-to-sample ratio of 1:5 (v/v) and repeat the extraction process three times for optimal recovery.[1]
-
Drying: Combine the organic phases and pass them through anhydrous sodium sulfate to remove any residual water.[3]
-
Concentration: Concentrate the dried extract to near dryness under a gentle stream of nitrogen.[1] The resulting residue is ready for derivatization.
Protocol 2: Accelerated Solvent Extraction (ASE) for Solid Samples (e.g., Soil) [6]
ASE is an efficient method for extracting analytes from solid matrices.[6]
-
Sample Preparation: Mix 10 g of a solid sample (e.g., soil) with a drying agent like diatomaceous earth.[1][6]
-
Extraction: Place the mixture into an ASE extraction cell and perform the extraction according to the instrument's specifications.
-
Concentration & Solvent Exchange: Concentrate the extract and, if necessary, exchange the solvent to one that is compatible with the subsequent derivatization step.[6]
Derivatization Protocol
Polar aniline compounds can exhibit poor chromatographic behavior.[1][2] Derivatization converts them into less polar and more volatile derivatives, improving their separation and detection by GC-MS.[3][7]
-
Reagent Addition: To the dried extract residue from the sample preparation step, add 50 µL of a derivatizing agent such as 4-carbethoxyhexafluorobutyryl chloride.[3][4]
-
Reaction: Allow the reaction to proceed as specified by the chosen derivatization method.
-
Evaporation: After the reaction is complete, evaporate any excess derivatizing reagent under a gentle stream of nitrogen.[4]
-
Reconstitution: Reconstitute the final residue in 50 µL of a suitable solvent, such as ethyl acetate or chloroform, for GC-MS injection.[3][5]
GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point for the analysis of derivatized aniline compounds.
-
Gas Chromatograph (GC) System
-
Column: A 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., HP-5ms, DB-5) is recommended.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Oven Temperature Program:
-
Initial temperature: 35 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 15 °C/minute, hold for 5 minutes.
-
Ramp 2: Increase to 190 °C at a rate of 3 °C/minute, hold for 2 minutes.[6]
-
-
-
Mass Spectrometer (MS) System
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Operate in both full scan mode (for qualitative identification) and Selected Ion Monitoring (SIM) mode (for enhanced sensitivity and quantitative analysis).[3]
-
Ion Source Temperature: 230 °C.[6]
-
Quadrupole Temperature: 150 °C.[6]
-
Mass Scan Range: 35 - 450 amu.[6]
-
Data Presentation
Quantitative data from various studies on aniline analysis are summarized in the table below for easy comparison.
| Parameter | Aniline in Serum (with Derivatization) | Aniline in Soil (without Derivatization) |
| Derivatizing Agent | 4-carbethoxyhexafluorobutyryl chloride[4] | Not Applicable[6] |
| Limit of Detection (LOD) | 0.1 mg/L[4][8] | 0.01 mg/kg[6] |
| Limit of Quantitation (LOQ) | Not Specified | 0.04 mg/kg[6] |
| Linearity Range | 0.5 - 25.0 mg/L[4][8] | 0.5 - 20.0 µg/mL[6] |
| Precision (%RSD) | Within-run: 3.8%, Between-run: 5.8%[4][8] | Intraday: 2.0-6.9%, Inter-day: 3.1-7.5%[6] |
| Quantitative Ion (m/z) | 343 (Molecular Ion of derivative)[4][8] | 93[6] |
| Internal Standard | N-methylaniline[4][5] | 1,4-dichlorobenzene-d4[6] |
Data Analysis
-
Qualitative Analysis: Identification of aniline compounds is achieved by comparing the retention times and the mass spectra of the peaks in the sample chromatogram with those of certified reference standards analyzed under the same conditions.[1][9]
-
Quantitative Analysis: For quantification, an internal standard calibration method is recommended.[6] A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards. The concentration of the analyte in the samples is then calculated from this curve.[1][6]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the GC-MS analysis of aniline compounds.
Caption: GC-MS workflow for aniline compound analysis.
Conclusion
The GC-MS protocol detailed in this application note provides a robust framework for the sensitive and selective characterization of aniline and its derivatives in various matrices.[1] The inclusion of specific sample preparation techniques for different sample types and an optional derivatization step allows for flexibility depending on the specific analytes and research needs.[1] This comprehensive guide serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of these important chemical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. epa.gov [epa.gov]
Application of 4-(Methylsulfonamido)aniline in Dye and Pigment Manufacturing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulfonamido)aniline is a versatile aromatic amine intermediate used in the synthesis of various organic compounds, including pharmaceuticals and, notably, colorants. In the realm of dye and pigment manufacturing, its primary application lies in the production of azo dyes. Azo dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings. The inclusion of the methylsulfonamido group (–SO₂NHCH₃) in the dye structure can influence the final properties of the colorant, such as its shade, solubility, and fastness to light, washing, and heat. This document provides detailed application notes and experimental protocols for the synthesis of an exemplary azo dye using this compound.
Principle of Synthesis: Azo Dye Formation
The synthesis of azo dyes from this compound follows a well-established two-step process:
-
Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, commonly sodium nitrite. The resulting diazonium salt is a reactive intermediate.
-
Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or an aromatic amine. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo dye. The choice of the coupling component is crucial as it largely determines the color of the final dye.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative monoazo disperse dye from this compound and 2-naphthol.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a 250 mL beaker, add 1.86 g (0.01 mol) of this compound to 20 mL of distilled water and 2.5 mL of concentrated hydrochloric acid.
-
Stir the mixture until the aniline derivative is completely dissolved.
-
Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with constant and vigorous stirring. Ensure the temperature remains between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture for an additional 15-20 minutes at 0-5 °C.
-
The completion of the diazotization reaction can be confirmed by testing a drop of the solution with starch-iodide paper. A positive test (immediate blue-black color) indicates the presence of excess nitrous acid and thus the completion of the reaction. The resulting diazonium salt solution should be used immediately in the next step.
Protocol 2: Azo Coupling with 2-Naphthol
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol (β-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution in an ice bath to 0-5 °C with constant stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Isolate the solid azo dye by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with copious amounts of cold water to remove any unreacted salts and impurities.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following tables summarize the expected quantitative data for a representative azo dye synthesized from this compound and 2-naphthol. This data is based on typical results for analogous sulfonamide-containing azo dyes and should be considered as a reference.
Table 1: Representative Synthesis and Characterization Data
| Parameter | Expected Value |
| Product Name | 1-((4-(methylsulfonamido)phenyl)azo)naphthalen-2-ol |
| Appearance | Red to Orange Powder |
| Yield | 85-95% |
| Melting Point | >200 °C (decomposes) |
| λmax (in DMF) | 480 - 520 nm |
Table 2: Representative Spectroscopic Data
| Spectroscopic Technique | Characteristic Peaks/Signals |
| FT-IR (KBr, cm⁻¹) | 3400-3500 (O-H), 3200-3300 (N-H), 1580-1620 (Aromatic C=C), 1450-1500 (N=N), 1320-1350 & 1140-1160 (SO₂) |
| ¹H NMR (DMSO-d₆, δ ppm) | 2.9-3.1 (s, 3H, -SO₂CH₃), 7.0-8.5 (m, Ar-H), 9.5-10.5 (s, 1H, -SO₂NH-), 14.0-15.0 (s, 1H, Ar-OH) |
Table 3: Representative Fastness Properties of the Dyed Fabric (e.g., Polyester)
| Fastness Property | Rating (ISO Standards) |
| Lightfastness (Xenon Arc) | 4-5 (Good) |
| Wash Fastness (ISO 105-C06) | 4-5 (Good to Excellent) |
| Rubbing Fastness (ISO 105-X12) | 4 (Good) |
| Sublimation Fastness (ISO 105-P01) | 4-5 (Good to Excellent) |
Visualizations
Caption: Experimental workflow for the synthesis of an azo dye.
Caption: General synthesis pathway for azo dyes.
Discussion
The methylsulfonamido group in this compound acts as an electron-withdrawing group, which can influence the electronic properties of the resulting dye molecule. This can lead to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption maximum, depending on the coupling component used. Furthermore, the presence of the sulfonamido group can improve the sublimation fastness of disperse dyes, making them suitable for high-temperature dyeing processes for synthetic fibers like polyester. The introduction of such a group can also enhance the lightfastness of the dye, which is a critical parameter for textile applications.[1]
For professionals in drug development, the synthesis of a library of azo dyes using this compound and various coupling partners could be of interest. Azo compounds are known to possess a wide range of biological activities, and the sulfonamide moiety is a well-known pharmacophore. Therefore, novel azo dyes derived from this intermediate could be screened for potential therapeutic applications.
Conclusion
This compound is a valuable intermediate for the synthesis of azo dyes and pigments. The straightforward diazotization and coupling reactions allow for the creation of a diverse range of colorants. The resulting dyes often exhibit good fastness properties, making them suitable for various applications in the textile industry. The protocols and data presented here provide a foundation for researchers and scientists to explore the synthesis and application of novel colorants based on this versatile chemical building block.
References
Application Notes and Protocols: Incorporation of 4-(Methylsulfonamido)aniline into NSAIDs for Enhanced Anti-Inflammatory Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1][2][3] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.[1][2][4] However, traditional NSAIDs are often associated with gastrointestinal side effects due to their non-selective inhibition of both COX-1, responsible for homeostatic functions, and COX-2, which is induced during inflammation.[5] To address this, research has focused on developing selective COX-2 inhibitors. This application note details the experimental procedure for incorporating the 4-(methylsulfonamido)aniline pharmacophore into common NSAIDs, a strategy that has shown promise in maintaining or increasing anti-inflammatory activity, potentially with improved COX-2 selectivity.[1][2][6][7][8]
Signaling Pathway: Cyclooxygenase (COX) and Inflammation
The anti-inflammatory effect of NSAIDs is primarily achieved by blocking the cyclooxygenase (COX) pathway. Arachidonic acid, released from the cell membrane, is converted by COX enzymes into prostaglandin H2 (PGH2), a precursor for various prostaglandins that mediate inflammation, pain, and fever.
Caption: Inhibition of the COX pathway by NSAIDs and their derivatives.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound-NSAID conjugates and their subsequent pharmacological evaluation.
Protocol 1: Synthesis of this compound
This multi-step synthesis starts from acetanilide to produce the key amine for conjugation.[2]
Caption: Workflow for the synthesis of 4-(Methylsulfonyl)aniline.
Materials:
-
Acetanilide
-
Glacial acetic acid
-
Bromine
-
Thiourea
-
Absolute ethanol
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate
-
Potassium permanganate (KMnO4)
-
Hydrochloric acid (HCl)
-
Acetone
Procedure:
-
Synthesis of N-(4-Bromophenyl)acetamide: Dissolve acetanilide in glacial acetic acid. Add bromine dropwise while stirring and maintaining the temperature below 20°C. Stir for 1 hour, then pour the mixture into cold water. Filter the precipitate, wash with water, and recrystallize from ethanol.
-
Synthesis of N-(4-Mercaptophenyl)acetamide: Reflux N-(4-bromophenyl)acetamide with an excess of thiourea in absolute ethanol overnight.[2] Evaporate the solvent, hydrolyze the residue with 2N NaOH with gentle heating, and then acidify with a mixture of concentrated HCl and ice.[2] Collect the precipitate and recrystallize from ethanol.[2]
-
Synthesis of N-(4-(Methylthio)phenyl)acetamide: Dissolve N-(4-mercaptophenyl)acetamide in an aqueous NaOH solution. Add dimethyl sulfate dropwise and stir for 2-3 hours. Filter the resulting precipitate, wash with water, and recrystallize from ethanol.
-
Synthesis of N-(4-(Methylsulfonyl)phenyl)acetamide: Dissolve N-(4-(methylthio)phenyl)acetamide in glacial acetic acid. Add a solution of KMnO4 in water dropwise while maintaining the temperature below 20°C. Stir for 2 hours, then add sodium bisulfite solution to decolorize. Pour the mixture into ice water, filter the precipitate, and recrystallize from ethanol.
-
Synthesis of 4-(Methylsulfonyl)aniline: Reflux N-(4-(methylsulfonyl)phenyl)acetamide with concentrated HCl in ethanol for several hours. Cool the mixture, neutralize with a saturated sodium bicarbonate solution, and extract with an organic solvent. Dry the organic layer and evaporate the solvent to obtain 4-(methylsulfonyl)aniline.
Protocol 2: Synthesis of NSAID-4-(Methylsulfonamido)aniline Conjugates
This protocol describes the coupling of the carboxylic acid group of an NSAID with the amino group of 4-(methylsulfonyl)aniline. A common method involves the activation of the carboxylic acid, for example, via an acid anhydride or using a coupling agent.
General Procedure using an Acid Anhydride Intermediate:
-
Synthesis of NSAID Acid Anhydride: Reflux the NSAID (e.g., Naproxen, Indomethacin, Diclofenac, Mefenamic acid) with an excess of a dehydrating agent like acetic anhydride for 2-3 hours.[1] Remove the excess dehydrating agent under reduced pressure to obtain the NSAID anhydride.
-
Amide Formation: Dissolve the NSAID anhydride in a suitable dry solvent (e.g., dichloromethane, DMF). Add an equimolar amount of 4-(methylsulfonyl)aniline to the solution. Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Purification: After completion of the reaction, wash the reaction mixture with a dilute acid solution, followed by a dilute base solution, and then with brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. Purify the crude product by column chromatography or recrystallization to obtain the final NSAID-4-(methylsulfonamido)aniline conjugate.
Alternative Procedure using a Coupling Agent (e.g., DCC): [9]
-
Dissolve the NSAID in an anhydrous solvent like dichloromethane (DCM).[9]
-
Add an equimolar amount of dicyclohexylcarbodiimide (DCC) and stir for 30 minutes at room temperature.[9]
-
Add a solution of 4-(methylsulfonyl)aniline in DCM dropwise to the reaction mixture.[9]
-
Stir the reaction at 0°C for 2 hours and then leave it overnight at room temperature.[9]
-
Filter the precipitated dicyclohexylurea and wash the filtrate with 10% NaHCO3 solution and water.[9]
-
Dry the organic layer and evaporate the solvent to obtain the crude product, which is then purified.[9]
Protocol 3: In-vivo Anti-Inflammatory Activity Assay (Egg-White Induced Paw Edema)
This assay is used to evaluate the acute anti-inflammatory activity of the synthesized compounds in a rat model.[1][2][6][7]
Materials:
-
Wistar rats
-
Synthesized NSAID conjugates
-
Reference drug (e.g., Diclofenac sodium)
-
Vehicle (e.g., 50% v/v propylene glycol)
-
Fresh egg white
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the rats into groups: a control group, a reference drug group, and test groups for each synthesized compound.
-
Administer the vehicle, reference drug, or test compounds orally or intraperitoneally at a specified dose.
-
After a set time (e.g., 30-60 minutes), induce inflammation by injecting a small volume of fresh egg white into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 60, 120, 180, 240, and 300 minutes) after the induction of edema.
-
Calculate the percentage inhibition of edema for each group at each time point compared to the control group.
Protocol 4: In-vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the potency and selectivity of the compounds in inhibiting COX-1 and COX-2 enzymes.[10]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
COX assay buffer
-
Cofactors (e.g., hematin, L-epinephrine)
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
96-well microplate and reader
-
ELISA kit for Prostaglandin E2 (PGE2) measurement
Procedure:
-
In a 96-well plate, add the COX assay buffer, cofactors, and the appropriate COX enzyme (COX-1 or COX-2) to each well.[10]
-
Add various concentrations of the test compounds to the respective wells. Include control wells with DMSO only.[10]
-
Pre-incubate the plate to allow the inhibitors to bind to the enzymes.[10]
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.[10]
-
Incubate the plate for a defined period.[10]
-
Stop the reaction by adding a strong acid.[10]
-
Measure the amount of PGE2 produced in each well using an ELISA kit.[10]
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control.[10]
-
Determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.[10]
Data Presentation
The following tables summarize the expected quantitative data from the described experiments.
Table 1: Synthesis Yields of NSAID-4-(Methylsulfonamido)aniline Conjugates
| NSAID Parent | Conjugate ID | Molecular Formula | Yield (%) |
| Naproxen | 11 | C24H22N2O4S | e.g., 75% |
| Indomethacin | 12 | C26H22ClN3O4S | e.g., 68% |
| Diclofenac | 13 | C21H17Cl2N3O3S | e.g., 82% |
| Mefenamic Acid | 14 | C22H21N3O3S | e.g., 71% |
Note: Yields are hypothetical and will vary based on experimental conditions.
Table 2: In-vivo Anti-inflammatory Activity (Percentage Inhibition of Paw Edema)
| Treatment (Dose) | 60 min | 120 min | 180 min | 240 min | 300 min |
| Control (Vehicle) | 0% | 0% | 0% | 0% | 0% |
| Diclofenac Sodium (3 mg/kg) | e.g., 45% | e.g., 55% | e.g., 62% | e.g., 58% | e.g., 50% |
| Compound 11 (Naproxen conjugate) | e.g., 50% | e.g., 65% | e.g., 75% | e.g., 70% | e.g., 62% |
| Compound 12 (Indomethacin conjugate) | e.g., 48% | e.g., 60% | e.g., 68% | e.g., 65% | e.g., 58% |
| Compound 13 (Diclofenac conjugate) | e.g., 46% | e.g., 58% | e.g., 65% | e.g., 60% | e.g., 53% |
| Compound 14 (Mefenamic acid conjugate) | e.g., 52% | e.g., 68% | e.g., 78% | e.g., 72% | e.g., 65% |
Note: Data is illustrative. Actual results from studies show that the incorporation of the 4-(methylsulfonyl)aniline pharmacophore can maintain or enhance anti-inflammatory activity. For instance, some conjugates of naproxen and mefenamic acid have shown significantly higher activity than diclofenac sodium in certain time intervals.[1][7]
Table 3: In-vitro COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 13 | 370 | 0.035 |
| Celecoxib | 15 | 0.04 | 375 |
| Compound 11 | e.g., 10 | e.g., 0.5 | e.g., 20 |
| Compound 12 | e.g., 8 | e.g., 0.3 | e.g., 26.7 |
| Compound 13 | e.g., 5 | e.g., 0.2 | e.g., 25 |
| Compound 14 | e.g., 12 | e.g., 0.4 | e.g., 30 |
Note: IC50 values for Ibuprofen and Celecoxib are from existing literature for comparison.[10] Values for compounds 11-14 are hypothetical and would need to be determined experimentally. The goal of incorporating the this compound moiety is often to increase the selectivity index.[1][2][6][7][8]
Conclusion
The incorporation of this compound into the structure of existing NSAIDs presents a viable strategy for the development of new anti-inflammatory agents. The provided protocols offer a framework for the synthesis, purification, and pharmacological evaluation of these novel conjugates. The data suggests that this modification can lead to compounds with maintained or enhanced anti-inflammatory efficacy, with the potential for improved COX-2 selectivity, which warrants further investigation.
References
- 1. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to prevent oxidation during 4-(Methylsulfonamido)aniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges, specifically the prevention of oxidation, during the synthesis of 4-(Methylsulfonamido)aniline.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark and I'm observing colored impurities. What is the likely cause?
A1: The development of color, often ranging from yellow to dark brown, in your reaction mixture is a common indicator of aniline oxidation. Anilines are susceptible to air oxidation, which can lead to the formation of highly colored, often polymeric, impurities.[1] This is particularly prevalent at elevated temperatures or with prolonged exposure to air.
Q2: What are the common byproducts if oxidation occurs?
A2: Oxidation of anilines can lead to a variety of byproducts. Initially, radical cations can form, which may then dimerize to form species like azobenzenes. Further oxidation can lead to the formation of quinone imines and polymeric materials. These byproducts are typically highly colored and can complicate the purification of the desired this compound.
Q3: How can I prevent the oxidation of the aniline group during the synthesis?
A3: Several strategies can be employed to minimize oxidation:
-
Use of an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is a primary method to prevent air oxidation.[1]
-
Degassed Solvents: Utilizing solvents that have been degassed to remove dissolved oxygen can further reduce the potential for oxidation.[1]
-
Control of Reaction Temperature: Avoid unnecessarily high reaction temperatures, as heat can accelerate the rate of oxidation.
-
pH Control: Maintaining an appropriate pH is crucial, as the susceptibility of anilines to oxidation can be pH-dependent.
-
Protection of the Amine Group: In some cases, protecting the aniline's amino group as an acetamide before subsequent reactions can prevent its oxidation. The protecting group can be removed in a later step.
Q4: Are there any additives I can use to prevent oxidation?
A4: While not always necessary if other preventative measures are taken, the addition of a small amount of an antioxidant can be beneficial. However, the compatibility of the antioxidant with your specific reaction conditions must be considered to avoid unwanted side reactions.
Q5: My final product is discolored. How can I purify it?
A5: If your product is contaminated with colored oxidation byproducts, several purification techniques can be effective:
-
Column Chromatography: This is a highly effective method for separating the desired product from more polar, colored impurities.[1]
-
Recrystallization: Recrystallization from a suitable solvent can effectively remove many impurities.
-
Acidic Wash: During the work-up, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) can help remove basic, colored impurities by converting them into their water-soluble salts.[1]
-
Activated Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help adsorb colored impurities. The charcoal is then removed by filtration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reaction mixture turns dark brown or black upon heating. | Oxidation of the aniline starting material or product. | - Ensure the reaction is conducted under a positive pressure of an inert gas (Nitrogen or Argon).- Use solvents that have been properly degassed.- Lower the reaction temperature if the protocol allows. |
| TLC analysis shows multiple colored spots, especially near the baseline. | Formation of polar, polymeric oxidation byproducts. | - Purify the crude product using column chromatography.- During workup, perform an acidic wash of the organic layer.- Consider protecting the aniline group in future syntheses if oxidation is severe. |
| Low yield of the desired product with significant high molecular weight, insoluble material. | Extensive polymerization due to oxidation. | - Strictly adhere to inert atmosphere techniques throughout the entire process.- Add the oxidizing agent (if any) slowly and at a controlled temperature. |
| The isolated product is an off-white or colored solid instead of the expected white solid. | Presence of residual colored impurities. | - Recrystallize the product from a suitable solvent system.- Treat a solution of the product with activated charcoal before the final crystallization step. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sulfonylation of Acetanilide with Oxidation Prevention
This protocol involves the protection of the aniline as an acetanilide, followed by chlorosulfonation, amidation, and deprotection.
Step 1: Acetylation of Aniline (Protection)
-
In a round-bottom flask, dissolve aniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring at room temperature.
-
Stir the mixture for 1-2 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Filter the solid, wash with water, and dry.
Step 2: Chlorosulfonation of Acetanilide
-
Inert Atmosphere: Set up the reaction in a fume hood with a flask equipped with a dropping funnel and a gas outlet connected to a bubbler. Purge the system with dry nitrogen gas.
-
Carefully add chlorosulfonic acid to the flask at 0 °C (ice bath).
-
Slowly add the dried acetanilide in portions to the chlorosulfonic acid with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product, 4-acetamidobenzenesulfonyl chloride.
-
Filter the solid, wash with cold water, and dry.
Step 3: Amidation of 4-Acetamidobenzenesulfonyl Chloride
-
Add the 4-acetamidobenzenesulfonyl chloride to an aqueous ammonia solution at room temperature.
-
Stir the mixture until the reaction is complete.
-
Acidify the solution with dilute HCl to precipitate the 4-acetamidobenzenesulfonamide.
-
Filter the solid, wash with water, and dry.
Step 4: Hydrolysis of 4-Acetamidobenzenesulfonamide (Deprotection)
-
In a round-bottom flask, add the 4-acetamidobenzenesulfonamide to a solution of dilute hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the solution and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the this compound.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Protocol 2: Synthesis via Reduction of 1-Methanesulfonyl-4-nitro-benzene
This method avoids the direct handling of aniline in an oxidative environment.
-
Inert Atmosphere: In a hydrogenation vessel, add 1-methanesulfonyl-4-nitro-benzene and a suitable solvent such as methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Seal the vessel and purge with hydrogen gas.
-
Stir the mixture under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the residue from ethanol to yield pure this compound.[2]
Troubleshooting Workflow
References
Technical Support Center: Acylation of 4-(Methylsulfonamido)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of 4-(methylsulfonamido)aniline. The primary focus is on preventing poly-acylation to achieve selective mono-acylation.
Troubleshooting Guide: Avoiding Poly-acylation
This guide addresses common issues encountered during the acylation of this compound, providing targeted solutions to prevent the formation of multiple acylated products.
Q1: My reaction is yielding a significant amount of a di-acylated product. How can I favor mono-acylation?
A1: The primary amino group (-NH₂) of this compound is highly nucleophilic, making it susceptible to di-acylation, especially with an excess of a highly reactive acylating agent. To promote mono-acylation, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a 1:1 or slightly less than stoichiometric amount of the acylating agent relative to the aniline. This minimizes the availability of the acylating agent for a second reaction with the initially formed mono-acylated product.
-
Slow Addition: Add the acylating agent dropwise or via a syringe pump to the reaction mixture at a low temperature (e.g., 0 °C). This maintains a low concentration of the acylating agent throughout the reaction, favoring the more reactive primary amine over the less reactive mono-acylated intermediate.
-
Choice of Acylating Agent: Use a less reactive acylating agent. For example, an acid anhydride is generally less reactive than an acyl chloride.
-
Solvent Effects: Employ a solvent that can modulate reactivity. Protic solvents can solvate the amine, potentially reducing its nucleophilicity.
Q2: I am observing acylation on both the primary amino group and the sulfonamide nitrogen. How can I achieve selective acylation on the primary amine?
A2: The primary aromatic amine is significantly more nucleophilic and reactive towards acylation than the sulfonamide nitrogen.[1] Acylation of the sulfonamide nitrogen is generally less favorable. However, under harsh conditions or with highly reactive reagents, it can occur. To ensure selectivity for the primary amine:
-
Mild Reaction Conditions: Employ milder reaction conditions. This includes using less reactive acylating agents (e.g., esters or acid anhydrides instead of acyl chlorides) and avoiding high temperatures.
-
pH Control: In aqueous or protic media, controlling the pH can be crucial. At neutral or slightly acidic pH, the primary amine remains sufficiently nucleophilic for acylation, while the sulfonamide nitrogen is less likely to be deprotonated and react.
-
Catalyst Choice: While strong Lewis acids can activate the acylating agent, they can also promote side reactions. Consider using a milder catalyst or a base-catalyzed approach.
Q3: My reaction is messy, with the formation of tar-like substances and multiple unidentifiable byproducts. What is causing this and how can I prevent it?
A3: Anilines are prone to oxidation, which can lead to the formation of colored impurities and polymeric materials.[2] This is often exacerbated by strong acids or high temperatures.
-
Purify Starting Materials: Ensure your this compound is pure and free from colored impurities.
-
Control Temperature: Perform the reaction at low temperatures to minimize oxidation and other side reactions.[2]
-
Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can prevent air oxidation.[2]
-
Protecting Group Strategy: For challenging acylations, consider a protection-acylation-deprotection strategy. Acetylating the amino group to form the acetanilide moderates its reactivity, allowing for more controlled subsequent reactions. The acetyl group can be removed later by hydrolysis.[2]
Frequently Asked Questions (FAQs)
Q: Which functional group in this compound is more reactive towards acylation?
A: The primary amino group (-NH₂) attached to the aromatic ring is significantly more nucleophilic and therefore more reactive towards acylation than the sulfonamido group (-SO₂NHCH₃).[1] Under typical acylation conditions, the reaction will preferentially occur at the primary amine.
Q: Can I use Friedel-Crafts acylation to introduce an acyl group onto the aromatic ring of this compound?
A: Direct Friedel-Crafts acylation of anilines is generally not feasible. The basic amino group coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the aromatic ring towards electrophilic attack.[3] To achieve C-acylation, the amino group must first be protected, for example, as an acetanilide.
Q: What is the best way to control the stoichiometry for selective mono-acylation?
A: Precise control of stoichiometry is critical. Use of a high-quality acylating agent of known purity is essential. For liquid reagents, use a calibrated syringe for accurate addition. For solid reagents, ensure they are fully dissolved before slow addition to the reaction mixture. It is often beneficial to use the aniline as the limiting reagent.
Quantitative Data on Mono-acylation Strategies
The following table summarizes various methods and conditions that have been successfully employed for the selective mono-acylation of sulfonamides and anilines, providing an indication of the expected yields for the desired mono-acylated product.
| Starting Material | Acylating Agent | Catalyst/Base | Solvent | Temperature | Yield of Mono-acylated Product | Reference |
| Sulfanilamide | Acetic anhydride | Stannous oxide nanoparticles | THF | 60 °C | 85% (95% selectivity for N-SO₂NH₂) | [4] |
| Toluene sulfonamide | Acetic anhydride | H₂SO₄ (catalytic) | Acetonitrile | 60 °C | 97% | [5] |
| Benzenesulfonamide | Various anhydrides | ZnCl₂ (catalytic) | Solvent-free | 80-100 °C | High yields | [6] |
| Aniline | Acetic anhydride | Sodium acetate | Water | Room Temp -> Ice Bath | Not specified, but a standard prep | [7] |
| N-chloro-p-toluenesulfonamide | Acetyl chloride | - | Water/Methylene Chloride | Room Temp | 96% | [8] |
| 4-(methylsulfonyl)aniline | N/A | N/A | N/A | N/A | N/A | [9] |
Experimental Protocols
Protocol 1: Selective N-Acetylation using Acetic Anhydride
This protocol is a standard method for the selective N-acetylation of the primary amino group.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Water
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable volume of water, potentially with the addition of a minimal amount of acid to aid dissolution.
-
Prepare a solution of sodium acetate (1.1 eq) in water.
-
To the solution of the aniline, add acetic anhydride (1.05 eq) and swirl to mix.
-
Immediately add the sodium acetate solution to the reaction mixture.
-
The N-acetylated product should precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure mono-acetylated product.
Protocol 2: Controlled Acylation with an Acyl Chloride
This method uses a more reactive acylating agent and requires careful control to prevent di-acylation.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Pyridine or Triethylamine
-
Dichloromethane (anhydrous)
-
1M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.1 eq) to the solution.
-
Slowly add the acyl chloride (1.0 eq), dissolved in a small amount of anhydrous dichloromethane, to the reaction mixture dropwise over 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Reaction pathway illustrating the formation of mono- and di-acylated products.
Caption: A logical workflow for troubleshooting poly-acylation in experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Selective reaction of sulfanilamide with acetic anhydride catalyzed by stannous oxide nanoparticles [chemistry.semnan.ac.ir]
- 5. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
Optimizing reaction yield for 4-(Methylsulfonamido)aniline synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Methylsulfonamido)aniline, also known as N-(4-aminophenyl)methanesulfonamide.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the two-step synthesis of this compound, which typically involves the sulfonylation of 4-nitroaniline followed by the reduction of the nitro group.
Step 1: Sulfonylation of 4-Nitroaniline
Question 1: Why is the yield of the intermediate, N-(4-nitrophenyl)methanesulfonamide, consistently low?
Answer: Low yield in the sulfonylation step can stem from several factors:
-
Reagent Quality: Methanesulfonyl chloride is susceptible to hydrolysis. Ensure it is fresh and handled under anhydrous conditions.
-
Inadequate Acid Scavenging: The reaction of an amine with a sulfonyl chloride generates hydrochloric acid (HCl).[1] This can protonate the starting amine, rendering it non-nucleophilic. The use of a base, such as pyridine or triethylamine, is crucial to neutralize the HCl as it forms.
-
Reaction Temperature: The reaction is often exothermic. If the temperature is too high, it can lead to side reactions and degradation of the product. It is recommended to add the methanesulfonyl chloride to the solution of 4-nitroaniline at a reduced temperature (e.g., 0 °C) and then allow the reaction to proceed at room temperature.
-
Improper Work-up: The product may be lost during the extraction or purification phases. Ensure the pH is appropriately adjusted during aqueous washes to minimize the solubility of the product in the aqueous layer.
Question 2: My reaction produces multiple spots on a TLC, indicating significant impurity formation. What are the likely side products and how can I avoid them?
Answer: Impurity formation is a common challenge. Key sources include:
-
Unreacted Starting Materials: If the reaction does not go to completion, you will have residual 4-nitroaniline. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Hydrolysis of Sulfonyl Chloride: If moisture is present, methanesulfonyl chloride can hydrolyze to methanesulfonic acid, which will complicate purification. Always use dry solvents and glassware.
-
Solvent Reactivity: While solvents like Dichloromethane (DCM) or Chloroform are generally inert, reactive solvents should be avoided.[2]
-
Avoiding Impurities: To minimize side products, ensure a stoichiometric or slight excess of the amine relative to the sulfonyl chloride, use an appropriate base, maintain anhydrous conditions, and control the reaction temperature. Purifying the intermediate N-(4-nitrophenyl)methanesulfonamide by recrystallization before proceeding to the next step is highly recommended.
Step 2: Reduction of N-(4-nitrophenyl)methanesulfonamide
Question 3: The reduction of the nitro group is incomplete. How can I drive the reaction to completion?
Answer: Incomplete reduction is a frequent issue in catalytic hydrogenation. Consider the following:
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or deactivated. Use a fresh batch of catalyst for optimal results.[3]
-
Hydrogen Source and Pressure: For lab-scale synthesis, hydrogenation using a balloon of hydrogen at atmospheric pressure is common.[3] If the reaction is sluggish, increasing the hydrogen pressure using a Parr hydrogenation apparatus can significantly improve the rate and completeness of the reaction.
-
Catalyst Poisoning: The starting material or solvent may contain impurities (e.g., sulfur compounds) that poison the catalyst. Ensure high-purity reagents and solvents are used.
-
Alternative Reducing Agents: If catalytic hydrogenation is not effective, other reducing agents can be employed. Common alternatives include tin(II) chloride (SnCl2) in ethanol, or iron (Fe) or tin (Sn) metal in acidic solution (e.g., HCl).[4] Hydrazine hydrate in the presence of a catalyst like Raney Nickel or Pd/C is another powerful option.[5]
Question 4: I am having difficulty purifying the final this compound product. What purification strategies are most effective?
Answer: Purification can be challenging due to the presence of starting materials, byproducts, or catalyst remnants.
-
Catalyst Removal: After the reaction, the heterogeneous Pd/C catalyst must be completely removed. This is typically achieved by filtering the reaction mixture through a pad of Celite.[3] Incomplete removal will result in palladium contamination of the final product.
-
Recrystallization: This is one of the most effective methods for purifying the final product. Ethanol is often a suitable solvent for recrystallization.[3] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be used. A solvent system of ethyl acetate and hexanes is a common starting point for elution.
-
Acid-Base Extraction: Since the final product contains a basic aniline group, you can use acid-base extraction during the work-up. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate and extract the desired amine into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) and the pure product extracted back into an organic solvent.
Data Presentation: Reaction Yield Optimization
The choice of reducing agent can significantly impact the reaction yield in the second step. The following table summarizes typical yields obtained with different reduction methods.
| Reducing Agent/System | Catalyst | Solvent(s) | Typical Yield (%) | Reference / Notes |
| H₂ (gas, atmospheric pressure) | 10% Pd/C | Methanol | 65% | A common, clean method, but can be slow.[3] |
| Hydrazine Hydrate | Raney Nickel/Pd/C | Ethanol | >92% | Highly efficient and cost-effective for industrial scale.[5] |
| Sn / conc. HCl | N/A | Ethanol/Water | ~80-90% | A classic method, but requires removal of tin salts during work-up.[4] |
| Fe / NH₄Cl | N/A | Ethanol/Water | ~85-95% | Milder than Sn/HCl and work-up is generally easier. |
Experimental Protocols
Protocol 1: Synthesis of N-(4-nitrophenyl)methanesulfonamide (Intermediate)
-
Preparation: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitroaniline (1.0 eq) in a suitable dry solvent (e.g., pyridine or dichloromethane) under a nitrogen atmosphere.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution. If not using pyridine as the solvent, add triethylamine (1.2 eq) to the reaction mixture before the sulfonyl chloride.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding water. If DCM was used as the solvent, separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield N-(4-nitrophenyl)methanesulfonamide as a solid.
Protocol 2: Synthesis of this compound (Final Product) via Catalytic Hydrogenation
-
Preparation: To a solution of N-(4-nitrophenyl)methanesulfonamide (1.0 eq) in methanol, carefully add 10% Palladium on Carbon (Pd/C) (5-10% by weight).[3]
-
Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus and stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until all the starting material has been consumed (typically 4-12 hours).
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the filter cake with methanol to ensure all product is collected.[3]
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol to afford pure this compound.[3]
Visualizations
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]
- 3. Synthesis routes of 4-(Methylsulfonyl)aniline [benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of Crude 4-(Methylsulfonamido)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 4-(Methylsulfonamido)aniline via recrystallization.
Troubleshooting and FAQs
This section is designed in a question-and-answer format to directly address common challenges in the recrystallization of this compound.
Q1: What is the best solvent to use for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Due to its polar sulfonamido and amino groups, polar solvents are generally a good starting point. Ethanol, methanol, and mixtures of these alcohols with water are often effective for recrystallizing sulfonamides. An ethanol/water or acetone/water mixture can also be a suitable choice. A preliminary solvent screen is highly recommended to determine the optimal solvent or solvent system for your specific crude product.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated. To address this, you can try the following:
-
Add more solvent: The solution may be too saturated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool more slowly.
-
Lower the cooling rate: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Slow cooling encourages the formation of crystals over oils.
-
Scratch the flask: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. This can create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can induce crystallization.
Q3: The recovery of my purified this compound is very low. What are the common causes and how can I improve the yield?
A3: Low recovery is a frequent issue in recrystallization. The primary causes include:
-
Using too much solvent: The most common reason for low yield is using an excessive volume of the recrystallization solvent, which keeps a significant amount of the product dissolved in the mother liquor even after cooling. To mitigate this, use the minimum amount of hot solvent necessary to just dissolve the crude product.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated to prevent this.
-
Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.
-
Loss during transfer: Be meticulous when transferring the product between flasks and during the final filtration and washing steps.
Q4: My final product is still colored. How can I remove colored impurities?
A4: If your recrystallized this compound retains a colored tint, it is likely due to the presence of colored impurities. To decolorize the solution, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield. After adding the charcoal, heat the solution for a few minutes with swirling, and then perform the hot gravity filtration to remove the charcoal and the adsorbed impurities.
Q5: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
A5: A failure to form crystals is often due to either using too much solvent or the formation of a supersaturated solution. Here are some steps to take:
-
Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Reduce the solvent volume: If inducing crystallization doesn't work, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, and then allow it to cool again.
-
Try a different solvent: If the compound remains stubbornly in solution, the chosen solvent may not be appropriate. It is advisable to perform a new solvent screen on a small scale.
Quantitative Data: Solvent Screening
| Solvent/Solvent System | Solubility at Room Temp. (e.g., mg/mL) | Solubility at Boiling Point (e.g., mg/mL) | Crystal Formation upon Cooling | Observations (e.g., color, crystal shape) |
| Water | ||||
| Ethanol | ||||
| Methanol | ||||
| Acetone | ||||
| Ethanol/Water (e.g., 9:1) | ||||
| Acetone/Water (e.g., 9:1) | ||||
| Toluene |
Experimental Protocol: Recrystallization of Crude this compound
This protocol outlines a general procedure for the purification of crude this compound. The optimal solvent and volumes should be determined through a preliminary solvent screening.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of different potential solvents or solvent mixtures to each tube.
-
Observe the solubility at room temperature and then upon heating in a water bath.
-
The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
2. Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Swirl the flask and gently heat the mixture for a few minutes.
4. Hot Gravity Filtration:
-
Preheat a second Erlenmeyer flask and a stemless glass funnel on a hot plate.
-
Place a piece of fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper to remove any insoluble impurities and activated charcoal.
5. Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
6. Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
7. Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on to pull air through and partially dry them.
-
Transfer the crystals to a watch glass and allow them to air dry completely. For a faster drying process, a vacuum oven at a temperature well below the compound's melting point can be used.
Experimental Workflow
Technical Support Center: Purification of Aniline Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering colored impurities in aniline reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why has my aniline reaction mixture turned dark (yellow, red, brown, or black)?
A1: Freshly purified aniline is a colorless to pale yellow oil. However, it is highly susceptible to air oxidation, which leads to the formation of strongly colored polymeric impurities.[1][2][3] This process is accelerated by exposure to light and heat. The color of your reaction mixture is likely due to these oxidized aniline species.
Q2: What are the most common methods to remove colored impurities from an aniline reaction mixture?
A2: The most common and effective methods for removing colored impurities include:
-
Distillation: Simple, vacuum, or steam distillation can separate the volatile aniline from non-volatile colored polymers.[1][3][4][5]
-
Acid-Base Extraction: This technique leverages the basicity of aniline to separate it from neutral or acidic impurities.[6][7]
-
Activated Carbon Treatment: Activated carbon is effective at adsorbing colored impurities from solutions.[8][9]
-
Chromatography: Column chromatography (both normal and reversed-phase) can be used for high-purity separations.[8][10][11]
-
Recrystallization of a Derivative: Converting aniline to a solid derivative (e.g., acetanilide or anilinium salts), recrystallizing it, and then regenerating the aniline can yield a very pure product.[12][13][14]
Q3: Can I use my colored aniline directly in my next reaction without purification?
A3: While some reactions may tolerate impure aniline, it is generally recommended to use freshly purified, colorless aniline.[1] The colored impurities can potentially interfere with your reaction, leading to lower yields and the formation of side products.
Troubleshooting Guides
Issue 1: My product is a solid, and the colored impurity co-precipitates.
Solution: Recrystallization of your solid product is a primary method for purification. If the colored impurity has similar solubility characteristics to your product, consider the following:
-
Solvent System Modification: Experiment with different solvent systems to maximize the solubility difference between your product and the impurity.
-
Activated Carbon Treatment during Recrystallization:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Add a small amount of activated carbon (typically 1-5% by weight of the solute).
-
Simmer the solution for a few minutes.
-
Perform a hot filtration to remove the activated carbon.
-
Allow the filtrate to cool and crystallize.[15]
-
-
Chromatographic Purification: If recrystallization is ineffective, flash column chromatography may be necessary to separate the product from the colored impurities.[8]
Issue 2: My product is an oil, and distillation is not feasible.
Solution: Liquid-liquid extraction is a powerful technique in this scenario.
-
Acid Wash:
-
Dissolve your reaction mixture in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).[6][7]
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[6][7] The basic aniline and colored impurities will react to form water-soluble anilinium salts and move to the aqueous layer.
-
Separate the organic layer containing your purified product.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then brine to remove any residual acid.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.
-
Caution: This method is only suitable if your product is not basic and is stable in acidic conditions.[6]
Issue 3: I have a large volume of aniline that has darkened over time.
Solution: For purifying bulk quantities of aniline, distillation is often the most practical method.
-
Steam Distillation: This is a common and effective method for purifying aniline from non-volatile impurities.[3][4][5][16][17] Aniline is steam volatile, meaning it will co-distill with water at a temperature below the boiling point of water. The colored polymeric impurities are non-volatile and will remain in the distillation flask.
-
Vacuum Distillation: Distilling aniline under reduced pressure lowers its boiling point, preventing decomposition that can occur at its atmospheric boiling point of 184°C.[1] This method is excellent for separating aniline from high-boiling point impurities.[1][5]
Data Presentation
Table 1: Adsorption of Aniline using Activated Carbon
| Adsorbent Type | Initial Aniline Concentration (mg/L) | Adsorbent Dosage (g) | pH | Removal Efficiency (%) | Adsorption Capacity (mg/g) | Reference |
| Coal-based Granular Activated Carbon | Not Specified | Not Specified | 5 | ~92.47 | 16.17 | [9] |
| Microwave Heated Activated Carbon Nanoparticles | 20 | 0.03 | 8 | Not Specified | 155.8 | [18] |
| Standard Activated Carbon | 20 | 0.03 | 8 | Not Specified | 77.2 | [18] |
| Activated Carbon Coated with Chitosan | 20-50 | 0.2 | Not Specified | High | Not Specified | [19] |
Experimental Protocols
Protocol 1: Purification of Aniline by Steam Distillation
-
Apparatus Setup: Assemble a steam distillation apparatus. Place the impure, dark aniline into the distilling flask and add an equal volume of water.[3]
-
Distillation: Introduce steam into the flask or heat the flask directly to boiling.[3][16] Collect the milky-white distillate, which is an emulsion of aniline and water. Continue distillation until the distillate runs clear.
-
Separation: Transfer the distillate to a separatory funnel. The aniline will form a denser, oily layer at the bottom.[16]
-
Salting Out: To maximize recovery, add sodium chloride to the aqueous layer to decrease the solubility of the aniline ("salting out").[16] Any separated aniline can be combined with the main aniline layer.
-
Drying and Final Purification: Separate the aniline layer and dry it over anhydrous potassium hydroxide (KOH) pellets or another suitable drying agent.[12][13] For very high purity, a final distillation under reduced pressure can be performed.[1][13]
Protocol 2: Decolorization using Activated Carbon
-
Dissolution: Dissolve the crude, colored aniline-containing product in a suitable organic solvent.
-
Carbon Addition: Add a small amount of activated carbon (e.g., 1-2% w/w) to the solution.
-
Stirring: Stir the mixture at room temperature or with gentle heating for 15-30 minutes.
-
Filtration: Remove the activated carbon by gravity or vacuum filtration. A pad of celite can be used to ensure all fine carbon particles are removed.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the decolorized product.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Workflow for acid-base extraction of aniline impurities.
References
- 1. texiumchem.com [texiumchem.com]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Solved 4. For the purification of the final aniline product | Chegg.com [chegg.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. biotage.com [biotage.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sciencemadness Discussion Board - Steam distillation of aniline. - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. reddit.com [reddit.com]
- 14. scribd.com [scribd.com]
- 15. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 16. prepchem.com [prepchem.com]
- 17. Aniline is usually purified by(a) chromatography technique(b) by addition.. [askfilo.com]
- 18. amecj.com [amecj.com]
- 19. iwaponline.com [iwaponline.com]
Technical Support Center: Troubleshooting Common Side Reactions in Aniline Synthesis
Welcome to the technical support center for aniline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common side reactions encountered during the synthesis of aniline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during aniline synthesis?
A1: The synthesis of aniline and its derivatives can be accompanied by several common side reactions, including:
-
Over-alkylation: Formation of di- and tri-alkylanilines when synthesizing mono-alkylanilines.
-
Oxidation: Aniline is susceptible to oxidation, which leads to the formation of colored impurities.
-
Polyhalogenation: The introduction of multiple halogen atoms onto the aromatic ring when mono-halogenation is desired.
-
Hydrodehalogenation: The replacement of a halogen atom with a hydrogen atom during cross-coupling reactions.
-
Byproducts from Nitrobenzene Reduction: The formation of intermediates and coupled products such as nitrosobenzene, azoxybenzene, and diphenylamine.
-
Polymerization: High temperatures or acidic conditions can induce the polymerization of aniline.
-
Picoline Formation: In some industrial processes, picolines can be formed as impurities.[1]
Troubleshooting Guides
Issue 1: Over-alkylation in N-Alkylation of Aniline
Q: My N-alkylation of aniline is producing significant amounts of di- and tri-alkylated byproducts. How can I improve the selectivity for the mono-alkylated product?
A: Over-alkylation is a frequent challenge because the mono-alkylated aniline is often more nucleophilic than aniline itself, making it more reactive towards the alkylating agent. Here are several strategies to enhance the selectivity for mono-alkylation:
-
Stoichiometric Control: Use a large excess of aniline compared to the alkylating agent. This increases the statistical probability of the alkylating agent reacting with the primary amine.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second and subsequent alkylations.
-
Solvent: The choice of solvent can influence selectivity. Experiment with different solvents to find the optimal balance between reactant solubility and reaction rate.
-
-
Choice of Alkylating Agent: Less reactive alkylating agents may provide better control over mono-alkylation.
-
Catalyst Selection: Certain catalysts can sterically or electronically favor the formation of the mono-alkylation product. For instance, some zeolite catalysts have shown high selectivity for N-monoalkylation due to their shape-selective properties.
The following table summarizes the yield of selectively mono-alkylated anilines using a nickel-catalyzed N-alkylation of various substituted anilines with benzyl alcohol.
| Aniline Derivative | Product | Isolated Yield (%) |
| 4-Methoxyaniline | N-Benzyl-4-methoxyaniline | 88 |
| 4-Methylaniline | N-Benzyl-4-methylaniline | 75 |
| 4-n-Butylaniline | N-Benzyl-4-n-butylaniline | 65 |
| 4-Chloroaniline | N-Benzyl-4-chloroaniline | 55 |
| 4-Bromoaniline | N-Benzyl-4-bromoaniline | 49 |
| 2-Methoxyaniline | N-Benzyl-2-methoxyaniline | 72 |
| 3-(Trifluoromethyl)aniline | N-Benzyl-3-(trifluoromethyl)aniline | 77 |
| 2-(Trifluoromethyl)aniline | N-Benzyl-2-(trifluoromethyl)aniline | 68 |
| 4-Fluoroaniline | N-Benzyl-4-fluoroaniline | 52 |
Reaction Conditions: Substituted aniline (0.25 mmol), benzyl alcohol (1.0 mmol), NiBr2 (0.025 mmol), Ligand L1 (0.05 mmol), and t-BuOK (0.25 mmol) in toluene (2.0 mL) at 130 °C for 48 h.[2]
This protocol describes a general procedure for the nickel-catalyzed N-alkylation of anilines with alcohols.[2]
Materials:
-
Substituted aniline
-
Benzyl alcohol
-
NiBr₂
-
Ligand (e.g., a specific phosphine or N-heterocyclic carbene ligand)
-
Potassium tert-butoxide (t-BuOK)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add NiBr₂ (0.025 mmol), the ligand (0.05 mmol), and t-BuOK (0.25 mmol).
-
Add the substituted aniline (0.25 mmol) and anhydrous toluene (2.0 mL).
-
Finally, add benzyl alcohol (1.0 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 48 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed by GC-MS to determine conversion and selectivity.
-
The product can be isolated and purified using standard techniques like column chromatography.
Issue 2: Oxidation of Aniline
Q: My aniline product is dark-colored, suggesting oxidation. How can I prevent this?
A: Aniline is highly susceptible to air oxidation, which forms colored impurities. To minimize oxidation, consider the following preventative measures:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purified Reagents: Ensure that the starting materials are pure and free from metal impurities that can catalyze oxidation.
-
Low Temperature: Store the purified aniline at low temperatures (2-8 °C) in a dark, tightly sealed container.[3]
-
Use of Antioxidants: In some cases, adding a small amount of a reducing agent like zinc dust can help prevent oxidation during storage.[4]
-
Protecting Groups: Acetylation of the amino group to form an acetanilide makes the substrate less prone to oxidation. The protecting group can be removed after subsequent reaction steps.[5]
This protocol outlines a standard procedure for handling air-sensitive anilines to prevent oxidation.[5]
Materials:
-
Aniline or aniline derivative
-
Degassed solvent
-
Nitrogen or Argon gas
-
Schlenk line or glove box
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven and cool under a stream of inert gas.
-
Solvent Degassing: Deoxygenate the solvent by bubbling a steady stream of nitrogen or argon through it for at least 20-30 minutes.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas.
-
Reagent Addition: Dissolve the aniline and other reagents in separate flasks using the degassed solvent and transfer them to the reaction flask via cannula or a dropping funnel under a positive pressure of inert gas.
-
Reaction: Stir the reaction mixture under a constant inert atmosphere for the required duration.
-
Work-up: Upon completion, perform the work-up as quickly as possible to minimize air exposure.
References
Selecting the right solvent for 4-(Methylsulfonamido)aniline column chromatography
Welcome to the technical support center for the chromatographic purification of 4-(Methylsulfonamido)aniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to its purification by column chromatography?
A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate chromatographic system. This compound is a white crystalline solid with a melting point of approximately 133-139°C. It is soluble in water and is considered a polar molecule. This polarity is attributed to the presence of the primary amine (-NH₂) and sulfonamide (-SO₂NH-) functional groups, which can participate in hydrogen bonding. Key indicators of its polarity include a XLogP3 value of -0.1 and a Topological Polar Surface Area (TPSA) of 68.5 Ų.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 133-139 °C |
| Water Solubility | Soluble |
| XLogP3 | -0.1 |
| Topological Polar Surface Area | 68.5 Ų |
Q2: What is a good starting solvent system for the column chromatography of this compound on silica gel?
A2: A common and effective starting solvent system for the purification of moderately polar compounds like this compound on silica gel is a mixture of a non-polar solvent and a moderately polar solvent. A mixture of ethyl acetate and hexanes is a highly recommended starting point. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate. For more polar impurities, a more polar solvent system such as methanol in dichloromethane may be necessary. It is always advisable to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q3: My this compound is showing significant peak tailing during column chromatography. What are the possible causes and solutions?
A3: Peak tailing is a common issue when purifying amines like this compound on silica gel. This is often due to strong interactions between the basic amine group and the acidic silanol groups on the surface of the silica gel.[1]
Troubleshooting Peak Tailing:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to the mobile phase to compete with the analyte for binding to the acidic sites on the silica gel.[1]
-
Triethylamine (TEA): Add 0.1-1% (v/v) of triethylamine to your eluent.
-
Ammonia: A solution of methanol containing a small percentage of ammonium hydroxide can also be effective.
-
-
Choice of Stationary Phase: If tailing persists, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is less acidic than silica and can be a better choice for the purification of basic compounds.[2]
-
Deactivated Silica Gel: Silica gel can be "deactivated" by pre-treating it with a solution containing a base like triethylamine.
-
Troubleshooting Guides
Guide 1: Poor Separation or Co-elution of Impurities
Problem: The desired compound, this compound, is not well-separated from impurities, resulting in overlapping fractions.
Logical Workflow for Troubleshooting Poor Separation:
Caption: Troubleshooting workflow for poor separation.
Solutions:
-
Optimize the Solvent System:
-
Perform a thorough solvent screen using TLC to find a system that provides a good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for the desired compound.[3]
-
Try different solvent combinations. For example, if ethyl acetate/hexanes is not effective, consider dichloromethane/methanol or acetone/hexanes.
-
-
Employ Gradient Elution:
-
Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute less polar impurities, followed by your product, and then more polar impurities.
-
-
Change the Stationary Phase:
-
If separation on silica gel is challenging, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity. For highly polar compounds, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) might be a suitable alternative.
-
Guide 2: Compound is Not Eluting from the Column
Problem: this compound remains adsorbed to the top of the column and does not move with the eluent.
Logical Workflow for a Non-Eluting Compound:
Caption: Troubleshooting workflow for a non-eluting compound.
Solutions:
-
Increase Solvent Polarity:
-
Your eluent is likely not polar enough to displace the highly polar this compound from the silica gel. Gradually increase the proportion of the polar solvent in your mobile phase. For instance, if you are using ethyl acetate/hexanes, increase the percentage of ethyl acetate. If necessary, switch to a more polar solvent system, such as 5-10% methanol in dichloromethane.
-
-
Check for Compound Degradation:
-
It is possible that the compound is degrading on the acidic silica gel. To test for this, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking, your compound may not be stable on silica. In this case, using a less acidic stationary phase like neutral alumina is recommended.
-
-
Dry Loading:
-
If the compound is not very soluble in the initial, less polar eluent, it can precipitate at the top of the column. To avoid this, use a "dry loading" technique. Pre-adsorb your crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent. The resulting dry powder can then be carefully added to the top of your packed column.[4]
-
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
Objective: To determine an optimal solvent system for the column chromatography of this compound.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing chamber
-
Spotting capillaries
-
Crude this compound sample
-
Various solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
UV lamp for visualization
Procedure:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or acetone).
-
Using a capillary, spot the solution onto the baseline of a TLC plate.
-
Prepare a developing chamber with a small amount of your chosen solvent system (e.g., 30% ethyl acetate in hexanes).
-
Place the TLC plate in the chamber and allow the solvent to ascend the plate.
-
Once the solvent front is near the top of the plate, remove it and mark the solvent front.
-
Visualize the spots under a UV lamp.
-
Calculate the Retention Factor (Rf) for the spot corresponding to this compound. The ideal Rf for column chromatography is typically between 0.2 and 0.4.[3]
-
Adjust the solvent system polarity to achieve the target Rf value.
Hypothetical TLC Data for this compound on Silica Gel
| Solvent System (v/v) | Approximate Rf Value | Observations |
| 20% Ethyl Acetate / 80% Hexanes | 0.1 | Low mobility, requires higher polarity. |
| 40% Ethyl Acetate / 60% Hexanes | 0.3 | Good mobility, suitable for column chromatography. |
| 60% Ethyl Acetate / 40% Hexanes | 0.6 | High mobility, may result in poor separation from less polar impurities. |
| 5% Methanol / 95% Dichloromethane | 0.4 | Good alternative for better solubility or different selectivity. |
Protocol 2: Column Chromatography Purification of this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Sand (acid-washed)
-
Optimal solvent system determined by TLC (e.g., 40% ethyl acetate in hexanes)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in separate test tubes.
-
If using gradient elution, gradually increase the polarity of the solvent system.
-
-
Monitoring and Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Workflow for Column Chromatography Purification:
Caption: Step-by-step workflow for the purification of this compound.
References
Technical Support Center: Storage Stability of 4-(Methylsulfonamido)aniline
Welcome to the technical support center for 4-(Methylsulfonamido)aniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter with this compound during storage and experimentation.
Issue 1: Discoloration of the solid compound (e.g., turning yellow or brown).
-
Question: My solid this compound, which was initially a white or off-white powder, has developed a yellow or brown tint during storage. What is causing this, and how can I prevent it?
-
Answer: Discoloration is a common indicator of chemical degradation in aromatic amines. The primary causes are typically oxidation and/or photodegradation. The aniline moiety is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and elevated temperatures. This process can lead to the formation of colored impurities.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container to protect it from light and moisture. Storage in a dark, dry place at room temperature is recommended.[1][2]
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Temperature Control: Avoid storing the compound in areas with significant temperature fluctuations or in direct sunlight. While room temperature is generally acceptable, refrigeration (2-8 °C) can slow down the degradation rate, especially if the container has been opened.
-
Purity Check: If discoloration is observed, it is advisable to check the purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
-
Issue 2: Inconsistent results in experiments using stored this compound.
-
Question: I am observing variability in my experimental results (e.g., reaction yields, biological activity) when using a batch of this compound that has been stored for some time. Could this be related to its stability?
-
Answer: Yes, inconsistent experimental results are a strong indication that your starting material may have degraded. The formation of impurities can interfere with reactions or biological assays. The primary degradation pathways for compounds like this compound are hydrolysis of the sulfonamide bond and oxidation of the aniline ring.
Troubleshooting Workflow:
Caption: Logical steps to diagnose and address inconsistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark, and dry place.[1][2] Specifically:
-
Container: Use a tightly sealed, opaque container (e.g., amber glass bottle) to protect from light and moisture.
-
Atmosphere: For maximum stability, especially for analytical standards or long-term storage, flushing the container with an inert gas like nitrogen or argon is beneficial.
-
Temperature: Room temperature is generally sufficient for short to medium-term storage. For extended periods, refrigeration (2-8 °C) is recommended.
-
Humidity: The compound is a solid, but moisture can accelerate degradation. Store in a desiccator or a controlled low-humidity environment.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure, which contains both a sulfonamide and an aromatic amine functional group, the following degradation pathways are most likely:
-
Oxidation: The primary amine of the aniline moiety is susceptible to oxidation, which can lead to the formation of colored polymeric impurities. This is often the cause of discoloration.
-
Hydrolysis: The sulfonamide (S-N) bond can undergo hydrolysis, especially under acidic or basic conditions, although it is generally more stable than a typical amide bond. This would yield 4-aminobenzenesulfonic acid and methylamine, or similar products.
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation, often through radical mechanisms, leading to cleavage of the S-N bond or reactions on the aromatic ring.
Caption: Relationship between environmental stressors and degradation of this compound.
Q3: Are there any chemical stabilizers I can add to improve the storage stability of this compound, especially in solution?
A3: Yes, for solutions of aromatic amines, the addition of antioxidants can be effective in preventing oxidative degradation. The choice of stabilizer depends on the intended application and solvent system.
| Stabilizer Class | Examples | Concentration Range (w/w) | Mechanism of Action |
| Phenolic Antioxidants | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA) | 0.01 - 0.1% | Free radical scavengers that interrupt the oxidation chain reaction. |
| Thioethers | Thiodipropionic acid esters | 0.05 - 0.5% | Decompose hydroperoxides into non-radical, stable products. |
| Hindered Amine Light Stabilizers (HALS) | Derivatives of tetramethylpiperidine | 0.1 - 1.0% | Act as radical scavengers, particularly effective against photodegradation.[1] |
Note: The compatibility of any stabilizer with your specific experimental system must be verified to avoid unintended interactions.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60 °C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place approximately 10 mg of solid this compound in an oven at 80 °C for 48 hours. Dissolve the stressed solid in methanol to a concentration of 0.1 mg/mL for analysis.
-
Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL in methanol) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At the end of the stress period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent this compound from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are used to demonstrate specificity.
References
Technical Support Center: Palladium-Catalyzed Cross-Coupling of Aniline Derivatives
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in palladium-catalyzed cross-coupling reactions involving aniline derivatives. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig amination of an electron-deficient aniline is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields with electron-deficient anilines are often due to their reduced nucleophilicity. The electron-withdrawing groups on the aniline ring decrease the electron density on the nitrogen atom, making it a weaker nucleophile.[1] This can lead to slow or incomplete reactions.
Troubleshooting Steps:
-
Ligand Selection: Standard phosphine ligands may not be sufficient. Employ bulky, electron-rich biaryl phosphine ligands such as XPhos, BrettPhos, or RuPhos. These ligands are designed to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, which is beneficial for challenging substrates.[1] N-heterocyclic carbene (NHC) ligands can also offer enhanced stability and activity.[1]
-
Base Selection: A strong, non-nucleophilic base is often crucial for deprotonating the weakly acidic N-H bond of the electron-deficient aniline.[1] Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are commonly used.[1][2]
-
Precatalyst Choice: Instead of generating the active catalyst in situ, consider using a well-defined, stable palladium precatalyst (e.g., an XPhos-Pd-G3 or G4 precatalyst). This can lead to more reproducible results and higher yields.[1]
-
Reaction Temperature: Higher temperatures (typically 80-110 °C) may be necessary to drive the reaction to completion.[2]
Q2: I am observing a significant amount of hydrodehalogenation of my aryl halide starting material. What causes this side reaction and how can I minimize it?
A2: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction. In the context of aniline coupling, it can arise from β-hydride elimination from a palladium amide intermediate, particularly with primary amines.[3]
Troubleshooting Steps:
-
Ligand Choice: The choice of ligand is critical in suppressing hydrodehalogenation. Sterically demanding bidentate phosphine ligands can sometimes be effective.[3] For specific cases, ligands like BippyPhos have been developed to minimize this undesired outcome.[3]
-
Base and Solvent: The choice of base and solvent can influence the competition between the desired C-N bond formation and hydrodehalogenation. It is often a matter of empirical optimization for a specific substrate pair.
Q3: My Suzuki-Miyaura coupling of an aniline derivative is sluggish or fails completely. What are the key parameters to investigate?
A3: Low reactivity in Suzuki-Miyaura couplings involving aniline derivatives, especially with challenging substrates like aryl chlorides, can be due to several factors.
Troubleshooting Steps:
-
Catalyst and Ligand System: For stubborn aryl chlorides, more electron-rich and bulky ligands are often required. Catalyst systems like XPhos precatalysts or PEPPSI-iPr are good starting points.[4] For ortho-substituted anilines, specific catalysts like cataCXium A palladacycle have shown unique effectiveness.
-
Base: The choice of base is critical. Common bases for Suzuki couplings include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The base not only facilitates the transmetalation step but can also affect the solubility of the reagents.
-
Solvent System: A mixture of an organic solvent and water is typically used in Suzuki reactions. Common solvent systems include dioxane/water, THF/water, and 2-MeTHF/water. The choice of solvent can impact the solubility of the reagents and the reaction rate.
-
Inert Atmosphere: Ensure the reaction is performed under a rigorously inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[5][6] Thoroughly degassing solvents and reagents is crucial.[4]
Q4: I am observing the formation of palladium black in my reaction. What does this indicate and what can I do about it?
A4: The formation of palladium black is a visual sign of catalyst decomposition and aggregation.[5] This leads to a loss of active catalyst from the solution and results in a stalled or low-yielding reaction.
Troubleshooting Steps:
-
Ligand-to-Palladium Ratio: An inappropriate ligand-to-palladium ratio can lead to catalyst instability. Ensure you are using the recommended ratio for your specific ligand and precatalyst.
-
Temperature: High reaction temperatures can sometimes promote catalyst decomposition.[5] While higher temperatures can increase reaction rates, an optimal temperature must be found that balances reactivity and catalyst stability.
-
Concentration: High catalyst concentrations can also favor aggregation.[5] It is important to use the appropriate catalyst loading, which typically ranges from 0.05 to 5 mol%.
Quantitative Data Summary
Table 1: Effect of Different Bases on Buchwald-Hartwig Amination Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Cs₂CO₃ | Dioxane | 100 | >95 |
| 2 | K₃PO₄ | Dioxane | 100 | 85 |
| 3 | K₂CO₃ | Dioxane | 100 | 60 |
| 4 | NaOtBu | Toluene | 100 | >95 |
Data generalized from typical observations in the literature. Actual yields are substrate-dependent.[7]
Table 2: Ligand Screening for a Challenging Suzuki-Miyaura Coupling
| Entry | Ligand | Catalyst Precursor | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | PPh₃ | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | <10 |
| 2 | SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 75 |
| 3 | XPhos | XPhos-Pd-G3 | K₃PO₄ | 2-MeTHF/H₂O | 92 |
| 4 | cataCXium A | cataCXium A Pd G3 | K₂CO₃ | 2-MeTHF/H₂O | 95 |
Yields are illustrative and highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Aryl Halide with an Aniline Derivative: [1][2]
-
Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the aniline derivative (1.2 mmol), the base (e.g., sodium tert-butoxide, 1.4 mmol), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction Execution: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with an Aniline-derived Boronic Acid/Ester: [8]
-
Reaction Setup: In a suitable reaction vessel, combine the aryl halide (1.0 equiv.), the aniline-derived boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 2-MeTHF/water mixture). Then, add the palladium catalyst (e.g., cataCXium A Pd G3, 2-5 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Caption: A general workflow for troubleshooting low yields.
References
Scaling up the synthesis of 4-(Methylsulfonamido)aniline for pilot production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of 4-(Methylsulfonamido)aniline for pilot production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for scaling up the production of this compound?
A1: There are two primary routes suitable for pilot-scale production:
-
Route A: From Acetanilide: This classic route involves the chlorosulfonation of acetanilide to form p-acetamidobenzenesulfonyl chloride, followed by amination to give N-(4-sulfamoylphenyl)acetamide, and finally, hydrolysis (deacetylation) to yield this compound. This method is well-established but involves harsh reagents like chlorosulfonic acid.
-
Route B: From 4-Nitroaniline: This route involves the reaction of 4-nitroaniline with methanesulfonyl chloride to form N-(4-nitrophenyl)methanesulfonamide, followed by the reduction of the nitro group to an amine. This route can offer milder conditions for the final step and avoids the direct handling of aniline.
Q2: What are the critical safety precautions when handling methanesulfonyl chloride at a pilot scale?
A2: Methanesulfonyl chloride (MsCl) is toxic, corrosive, and reacts violently with water. Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a chemical-resistant apron or suit.[1]
-
Ventilation: Handle MsCl in a well-ventilated area, preferably within a fume hood, to avoid inhalation of corrosive vapors.[1]
-
Moisture Control: Use dry equipment and inert atmospheres (e.g., nitrogen) as MsCl reacts with moisture to produce hydrochloric and methanesulfonic acids.[1]
-
Spill Response: Have spill kits with absorbent materials (like vermiculite) and neutralizing agents (such as sodium bicarbonate) readily available.[1] In case of a large spill, evacuate the area immediately.[1]
Q3: How can I control the exothermic nature of the chlorosulfonation of acetanilide during scale-up?
A3: The chlorosulfonation of acetanilide is a highly exothermic reaction.[1] Controlling the temperature is crucial to prevent side reactions and ensure safety. At a pilot scale, consider the following:
-
Gradual Reagent Addition: Add chlorosulfonic acid to acetanilide portion-wise or via a controlled-rate addition pump.
-
Efficient Cooling: Utilize a jacketed reactor with a reliable cooling system to dissipate the heat generated.
-
Solvent Use: While traditional methods often use a large excess of chlorosulfonic acid, using an inert solvent like 1,2-dichloroethane can help manage the reaction's exothermicity, although this introduces an additional component to be handled and removed.[2]
-
Continuous Flow Reactors: Microchannel or continuous stirred-tank reactors (CSTRs) offer superior heat transfer and safety for highly exothermic reactions, making them a viable alternative for large-scale production.[3]
Q4: What are the common impurities encountered in the synthesis of this compound?
A4: Impurities can arise from starting materials, side reactions, or degradation. Common impurities include:
-
Isomers: Ortho- and meta-isomers can form during the chlorosulfonation or sulfonylation steps.
-
Di-sulfonated byproducts: These can occur if the reaction conditions are too harsh or if there is an excess of the sulfonating agent.
-
Unreacted intermediates: Incomplete reactions can leave starting materials or intermediates in the final product.
-
Residual solvents: Solvents used in the reaction or purification steps may remain in the final product.
-
Degradation products: The product may degrade under certain conditions of heat, light, or pH.
Regular impurity profiling using techniques like HPLC and GC-MS is essential for quality control.[4][5][6]
Troubleshooting Guides
Route A: From Acetanilide
Step 1: Chlorosulfonation of Acetanilide
| Problem | Potential Cause | Suggested Solution |
| Low yield of p-acetamidobenzenesulfonyl chloride | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture is heated to the optimal temperature (around 60-70°C) for a sufficient duration (e.g., 2 hours).[7] Monitor the reaction for the cessation of HCl gas evolution, which indicates completion. |
| Decomposition of the product during workup. | Pour the reaction mixture slowly onto crushed ice with stirring to dissipate heat and precipitate the product. Avoid prolonged contact with water, as the sulfonyl chloride can hydrolyze.[7] | |
| Formation of dark, oily byproducts | Overheating or localized hot spots in the reactor. | Improve mixing efficiency to ensure uniform temperature distribution. Control the rate of addition of chlorosulfonic acid to manage the exotherm. |
| Use of impure acetanilide. | Use high-purity acetanilide as a starting material. | |
| Difficulty in filtering the product | The product has a tendency to clog filters. | Use a large suction funnel and wash the precipitate with cold water to remove residual acids.[7] |
Step 2: Amination of p-acetamidobenzenesulfonyl chloride
| Problem | Potential Cause | Suggested Solution |
| Low yield of N-(4-sulfamoylphenyl)acetamide | Incomplete reaction. | Ensure an adequate excess of the aminating agent (e.g., concentrated ammonia) is used. Heat the reaction mixture to ensure completion. |
| Hydrolysis of the sulfonyl chloride. | Add the sulfonyl chloride to the ammonia solution in a controlled manner to minimize hydrolysis. | |
| Formation of side products | Reaction of impurities from the previous step. | Use purified p-acetamidobenzenesulfonyl chloride for the amination reaction. |
Step 3: Deacetylation of N-(4-sulfamoylphenyl)acetamide
| Problem | Potential Cause | Suggested Solution |
| Incomplete hydrolysis | Insufficient acid/base concentration or reaction time. | Reflux the acetamide with a sufficient concentration of acid (e.g., HCl) or base (e.g., NaOH) until the reaction is complete, as monitored by TLC or HPLC. |
| Degradation of the product | Harsh hydrolysis conditions (e.g., prolonged heating at high temperatures). | Optimize the reaction time and temperature to achieve complete deacetylation without significant degradation. |
| Difficulty in isolating the final product | The product may be soluble in the reaction mixture. | After hydrolysis, neutralize the reaction mixture to the isoelectric point of this compound to induce precipitation. Cool the mixture to maximize recovery. |
Route B: From 4-Nitroaniline
Step 1: Sulfonylation of 4-Nitroaniline
| Problem | Potential Cause | Suggested Solution |
| Low yield of N-(4-nitrophenyl)methanesulfonamide | The nitro group deactivates the aromatic ring, making the reaction sluggish. | Use a suitable base (e.g., pyridine, triethylamine) to facilitate the reaction. Consider using a continuous flow reactor to improve reaction efficiency and safety, especially when dealing with highly exothermic reactions.[1] |
| Side reactions due to the presence of moisture. | Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere. | |
| Formation of multiple products | Reaction at the nitro group or other positions on the ring. | Optimize the reaction conditions (temperature, solvent, base) to favor N-sulfonylation. |
Step 2: Reduction of N-(4-nitrophenyl)methanesulfonamide
| Problem | Potential Cause | Suggested Solution |
| Incomplete reduction | Inefficient catalyst or insufficient reducing agent. | For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active and used in an appropriate amount. Maintain adequate hydrogen pressure and reaction time.[8] For chemical reduction (e.g., with Sn/HCl or Fe/HCl), ensure a sufficient stoichiometric amount of the reducing metal is used. |
| Catalyst poisoning. | Use high-purity starting materials and solvents to avoid catalyst poisons. | |
| Formation of byproducts (e.g., azo or azoxy compounds) | Incomplete reduction or side reactions. | Optimize the reaction conditions (temperature, pressure, pH) to favor the complete reduction to the amine. |
| Difficulty in separating the product from the catalyst (catalytic hydrogenation) | Fine catalyst particles passing through the filter. | Use a filter aid (e.g., Celite) during filtration to effectively remove the catalyst. |
Experimental Protocols
Route A: From Acetanilide
Step 1: Pilot-Scale Synthesis of p-Acetamidobenzenesulfonyl Chloride
-
Materials:
-
Acetanilide: 10.0 kg (74.0 mol)
-
Chlorosulfonic acid: 43.1 kg (370 mol, 5.0 eq)
-
-
Equipment:
-
100 L glass-lined reactor with overhead stirrer, temperature probe, and reflux condenser connected to a scrubber.
-
Addition funnel or pump for controlled addition.
-
-
Procedure:
-
Charge the reactor with chlorosulfonic acid and cool to 10-15°C.
-
Slowly add acetanilide in portions over 2-3 hours, maintaining the temperature below 20°C.
-
After the addition is complete, slowly heat the mixture to 60-70°C and hold for 2 hours, or until the evolution of HCl gas ceases.
-
Cool the reaction mixture to room temperature.
-
In a separate, larger vessel, prepare a mixture of crushed ice and water.
-
Slowly and carefully transfer the reaction mixture into the ice/water mixture with vigorous stirring to precipitate the product.
-
Filter the solid product and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product under vacuum.
-
-
Expected Yield: 77-81% of crude product.[7]
-
Purity: Further purification can be achieved by recrystallization from a suitable solvent like benzene, though this is often not necessary for the next step.[7]
Step 2: Pilot-Scale Amination
-
Materials:
-
Crude p-acetamidobenzenesulfonyl chloride: 15.0 kg (64.2 mol)
-
Concentrated ammonium hydroxide (28-30%): 45 L
-
-
Procedure:
-
Charge the reactor with concentrated ammonium hydroxide.
-
Slowly add the crude p-acetamidobenzenesulfonyl chloride in portions, keeping the temperature below 30°C.
-
Stir the mixture for 2-3 hours at room temperature.
-
Filter the resulting solid, wash with cold water, and dry.
-
-
Expected Yield: High.
Step 3: Pilot-Scale Deacetylation
-
Materials:
-
N-(4-sulfamoylphenyl)acetamide: 12.0 kg (55.9 mol)
-
Hydrochloric acid (37%): 24 L
-
Water: 24 L
-
-
Procedure:
-
Charge the reactor with the acetamide, hydrochloric acid, and water.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete by HPLC.
-
Cool the solution to room temperature.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) to a pH of approximately 7 to precipitate the product.
-
Cool the mixture to 0-5°C to maximize precipitation.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Expected Yield: >90%.
Route B: From 4-Nitroaniline
Step 1: Pilot-Scale Synthesis of N-(4-nitrophenyl)methanesulfonamide
-
Materials:
-
4-Nitroaniline: 10.0 kg (72.4 mol)
-
Methanesulfonyl chloride: 9.1 kg (79.6 mol, 1.1 eq)
-
Pyridine: 6.9 kg (87.2 mol, 1.2 eq)
-
Dichloromethane: 100 L
-
-
Procedure:
-
Charge the reactor with 4-nitroaniline, pyridine, and dichloromethane.
-
Cool the mixture to 0-5°C.
-
Slowly add methanesulfonyl chloride over 1-2 hours, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Wash the reaction mixture with water, followed by dilute HCl to remove pyridine, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol) if necessary.
-
Step 2: Pilot-Scale Reduction of N-(4-nitrophenyl)methanesulfonamide
-
Materials:
-
N-(4-nitrophenyl)methanesulfonamide: 15.0 kg (69.4 mol)
-
Palladium on carbon (5% Pd/C, 50% wet): 0.75 kg (5 wt%)
-
Methanol: 150 L
-
Hydrogen gas
-
-
Procedure:
-
Charge a hydrogenation reactor with the nitro compound, methanol, and the wet Pd/C catalyst.
-
Purge the reactor with nitrogen, then with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the mixture to 40-50°C and stir vigorously.
-
Monitor the reaction by hydrogen uptake.
-
Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a bed of filter aid (e.g., Celite) to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
-
Expected Yield: >95%.
Data Presentation
Table 1: Comparison of Key Parameters for Synthesis Routes
| Parameter | Route A (from Acetanilide) | Route B (from 4-Nitroaniline) |
| Starting Materials | Acetanilide, Chlorosulfonic acid, Ammonia, HCl/NaOH | 4-Nitroaniline, Methanesulfonyl chloride, Pyridine, H₂/Pd/C |
| Number of Steps | 3 | 2 |
| Key Reagents | Chlorosulfonic acid (highly corrosive) | Methanesulfonyl chloride (toxic, corrosive), Hydrogen gas (flammable) |
| Overall Yield (Typical) | 60-70% | 85-95% |
| Key Challenges | Handling of chlorosulfonic acid, exotherm control, waste disposal of acidic streams. | Handling of flammable hydrogen gas, catalyst handling and recovery, potential for incomplete reduction. |
Visualization of Workflows
Synthesis Pathway (Route A)
Caption: Synthetic pathway for this compound starting from acetanilide (Route A).
Synthesis Pathway (Route B)
Caption: Synthetic pathway for this compound starting from 4-nitroaniline (Route B).
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues during synthesis scale-up.
References
- 1. cetjournal.it [cetjournal.it]
- 2. CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction - Google Patents [patents.google.com]
- 3. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. biotech-spain.com [biotech-spain.com]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. dspace.mit.edu [dspace.mit.edu]
Validation & Comparative
Confirming the Structure of Synthesized 4-(Methylsulfonamido)aniline via Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for confirming the successful synthesis of 4-(Methylsulfonamido)aniline. By analyzing the characteristic signals in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently verify the structure of the final product and differentiate it from starting materials and potential byproducts. This guide presents experimental data for relevant compounds and outlines detailed protocols for the synthesis and spectroscopic analyses.
Spectroscopic Data Comparison
The confirmation of the this compound structure relies on a comparative analysis of its spectroscopic data against that of its precursors, primarily 4-nitroaniline and the intermediate N-(4-nitrophenyl)methanesulfonamide. The key transformations to monitor are the methanesulfonylation of the amino group and the subsequent reduction of the nitro group.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum is the first crucial checkpoint. The disappearance of the broad singlet corresponding to the aniline -NH₂ protons and the appearance of a new N-H signal, coupled with the characteristic singlet of the methylsulfonyl group, are primary indicators of successful methanesulfonylation. The subsequent reduction of the nitro group will cause a significant upfield shift of the aromatic protons.
| Compound | Aromatic Protons (ppm) | -NH₂/-NHSO₂Me (ppm) | -SO₂CH₃ (ppm) |
| This compound (Predicted) | ~6.7-7.2 (m, 4H) | ~8.5 (s, 1H, NH), ~3.7 (s, 2H, NH₂) | ~2.9 (s, 3H) |
| N-(4-nitrophenyl)methanesulfonamide | ~7.5-8.2 (m, 4H) | ~10.0 (s, 1H, NH) | ~3.1 (s, 3H) |
| 4-Nitroaniline | 6.64 (d, 2H), 7.97 (d, 2H)[1] | 6.71 (s, 2H)[1] | - |
| Aniline | 6.7-7.2 (m, 5H) | ~3.6 (br s, 2H) | - |
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy provides further confirmation by showing the expected number of carbon signals and their chemical shifts. The presence of the methyl carbon from the sulfonamide group is a key indicator. Changes in the chemical shifts of the aromatic carbons reflect the electronic effects of the substituents.
| Compound | Aromatic Carbons (ppm) | -SO₂CH₃ (ppm) |
| This compound (Predicted) | ~115, 124, 130, 142 | ~40 |
| N-(4-nitrophenyl)methanesulfonamide | ~118, 126, 144, 145 | ~41 |
| 4-Nitroaniline | 113.1, 126.4, 137.9, 152.9 | - |
| Aniline | 115.1, 118.6, 129.3, 146.4 | - |
IR Spectroscopy Data
Infrared spectroscopy is instrumental in identifying key functional groups. The presence of characteristic S=O stretching bands and the disappearance of the NO₂ stretching bands are critical for confirming the final product.
| Compound | N-H Stretch (cm⁻¹) | S=O Stretch (cm⁻¹) | NO₂ Stretch (cm⁻¹) |
| This compound (Predicted) | ~3400-3200 (two bands), ~3250 | ~1320 (asym), ~1150 (sym) | - |
| N-(4-nitrophenyl)methanesulfonamide | ~3250 | ~1340 (asym), ~1160 (sym) | ~1530 (asym), ~1350 (sym) |
| 4-Nitroaniline | ~3480, ~3360[2] | - | ~1500 (asym), ~1320 (sym)[2] |
| Aniline | ~3433, ~3356[3] | - | - |
Mass Spectrometry Data
Mass spectrometry provides the molecular weight of the synthesized compound, offering definitive proof of its identity. The fragmentation pattern can also provide structural information.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 186 | 107 (M - SO₂CH₃), 92 (M - NHSO₂CH₃) |
| N-(4-nitrophenyl)methanesulfonamide | 216 | 137 (M - SO₂CH₃), 122 (M - NHSO₂CH₃), 92 |
| 4-Nitroaniline | 138[4] | 108, 92, 80, 65[5] |
| Aniline | 93[6] | 66, 65 |
Experimental Protocols
Synthesis of N-(4-nitrophenyl)methanesulfonamide
This procedure outlines the methanesulfonylation of 4-nitroaniline.
Materials:
-
4-Nitroaniline
-
Methanesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitroaniline (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) to yield N-(4-nitrophenyl)methanesulfonamide.
Synthesis of this compound
This protocol describes the reduction of the nitro group of N-(4-nitrophenyl)methanesulfonamide.
Materials:
-
N-(4-nitrophenyl)methanesulfonamide
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol or Acetic Acid
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure using Tin(II) chloride:
-
Dissolve N-(4-nitrophenyl)methanesulfonamide (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3-5 eq) in concentrated HCl to the mixture.
-
Heat the reaction mixture at reflux for 1-3 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.
Procedure using Iron:
-
In a round-bottom flask, suspend N-(4-nitrophenyl)methanesulfonamide (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water or acetic acid.
-
Heat the mixture to reflux and add a small amount of concentrated HCl to initiate the reaction.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield the crude product.
-
Purify by column chromatography or recrystallization.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for confirming the structure of the synthesized this compound.
Caption: Logical workflow for the synthesis and spectroscopic confirmation of this compound.
References
- 1. scbt.com [scbt.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 4-Amino-N-methylbenzenemethanesulfonamide | C8H12N2O2S | CID 2778131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitrobenzenesulfonamide(6325-93-5) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 4-(Methylsulfonamido)aniline and Other Sulfonamides in Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potential of sulfonamides is often evaluated by their ability to inhibit key enzymes and signaling molecules involved in the inflammatory cascade. Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are primary targets. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several well-characterized sulfonamide drugs against these enzymes. A lower IC50 value indicates greater potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | >50 | 0.129 | >387.6[4] |
| Rofecoxib | 18.8 ± 0.9 | 0.53 ± 0.02 | 35.5[5] |
| Valdecoxib | >100 | 0.005 | >20000 |
| Nimesulide | >100 | 0.52 | >192 |
| Sulfasalazine | Not typically evaluated via direct COX inhibition assays; acts as a prodrug.[6] | Not typically evaluated via direct COX inhibition assays; acts as a prodrug.[6] | Not Applicable |
Note: Data for 4-(Methylsulfonamido)aniline is not available in the reviewed literature. The presented data is for other sulfonamide-containing anti-inflammatory drugs.
Key Signaling Pathways in Sulfonamide-Mediated Anti-Inflammation
The anti-inflammatory effects of sulfonamides are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in prostaglandin synthesis. Additionally, some sulfonamides can modulate other inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which regulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of anti-inflammatory compounds. Below are standardized protocols for key in vitro and in vivo assays.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of a compound in inhibiting the two COX isoforms.
Objective: To measure the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Arachidonic acid (substrate)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or other prostanoids
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period to allow for prostaglandin production.
-
Stop the reaction (e.g., by adding a strong acid).
-
Quantify the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[7]
In Vitro Inhibition of TNF-α and IL-6 Production in Macrophages
This cell-based assay evaluates the effect of a compound on the production of key pro-inflammatory cytokines.
Objective: To measure the ability of test compounds to inhibit the lipopolysaccharide (LPS)-induced secretion of TNF-α and IL-6 from RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
ELISA kits for murine TNF-α and IL-6
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of approximately 1-2 x 10^5 cells/well and allow them to adhere overnight.[8]
-
The following day, remove the medium and replace it with fresh medium containing various concentrations of the test compound.
-
Pre-incubate the cells with the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 10-100 ng/mL) to induce the production of pro-inflammatory cytokines.[8]
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC50 values if applicable.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the in vitro anti-inflammatory activity of a test compound.
Conclusion
The sulfonamide moiety is a critical pharmacophore in a number of potent anti-inflammatory drugs, primarily exerting its effect through the selective inhibition of the COX-2 enzyme. While quantitative data on the direct anti-inflammatory activity of this compound is scarce, its use as a building block in more complex NSAIDs highlights its importance in the design of new anti-inflammatory agents.[1][2][3] The data and protocols presented in this guide offer a comparative framework for researchers to evaluate novel sulfonamide-based compounds and to further explore their therapeutic potential in inflammatory diseases. Future studies directly comparing the anti-inflammatory profile of this compound with its derivatives would be of significant interest to the drug development community.
References
- 1. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Anti-Inflammatory Activity of Tilianin Based on the Novel Amorphous Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the COX-2 Selectivity of Novel 4-(Methylsulfonamido)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclooxygenase-2 (COX-2) selectivity of recently developed 4-(methylsulfonamido)aniline derivatives and structurally related compounds. The data presented is compiled from various preclinical studies and is intended to serve as a resource for researchers in the field of anti-inflammatory drug discovery.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are mediators of pain, fever, and inflammation.[1] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[2]
The development of selective COX-2 inhibitors was a significant advancement in the management of inflammatory conditions, offering the potential for reduced gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1] The this compound pharmacophore is a key structural feature in many selective COX-2 inhibitors, as the methylsulfonyl group can fit into a secondary pocket present in the active site of COX-2 but not COX-1.[1] This guide focuses on novel derivatives incorporating this pharmacophore and compares their in vitro and in vivo activities.
Data Presentation: In Vitro COX-1/COX-2 Inhibition
The following tables summarize the in vitro inhibitory activity of several series of novel compounds against COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50) in micromolar (µM) and the selectivity index (SI), which is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
Table 1: 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine Derivatives [1]
| Compound | R | R' | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 5a | H | H | >25 | 0.21 | >119 |
| 5d | 8-Me | H | 21.4 | 0.11 | 194.5 |
| 5h | H | 4-Me | 28.5 | 0.13 | 219.2 |
| 5n | 8-Me | 4-Me | 35.6 | 0.07 | 508.6 |
| Celecoxib | - | - | 15.2 | 0.04 | 380 |
Table 2: 2-(4-(Methylsulfonyl)phenyl)indole Derivatives
| Compound | R | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 4a | H | >10 | 0.33 | >30.3 |
| 4b | 4-Cl-benzyl | 11.84 | 0.11 | 107.63 |
| 4d | 4-F-benzyl | 8.35 | 0.17 | 49.11 |
| 4f | 4-CH3-benzyl | 10.12 | 0.15 | 67.46 |
| Indomethacin | - | 0.039 | 0.49 | 0.079 |
Table 3: 4-(4-(Methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine Derivatives
| Compound | R | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 4a | H | >100 | 0.18 | >555 |
| 4c | 4-Cl | >100 | 0.12 | >833 |
| 4i | 3,4,5-(OCH3)3 | >100 | 0.09 | >1111 |
| Celecoxib | - | 2.5 | 0.05 | 50 |
Experimental Protocols
In Vitro COX Inhibition Assay (Enzyme Immunoassay - EIA)
This protocol is based on the use of commercially available COX inhibitor screening assay kits, such as those from Cayman Chemical.[3]
-
Reagent Preparation : Prepare all buffers, standards, and reagents as per the kit manufacturer's instructions. This typically includes diluting concentrated buffers, reconstituting enzyme and tracer solutions, and preparing a standard curve.[4]
-
Enzyme Incubation : In a 96-well plate, add the reaction buffer, heme, and the COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition : Add the test compounds (dissolved in a suitable solvent like DMSO) at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control (e.g., celecoxib).
-
Pre-incubation : Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzymes.[4]
-
Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination : After a short incubation period (e.g., 2 minutes), stop the reaction by adding a strong acid (e.g., 1 M HCl).[4]
-
Prostaglandin Quantification (ELISA) : The amount of prostaglandin (typically PGF2α, a stable derivative of the initial product PGH2) produced is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA). This involves adding a prostaglandin-acetylcholinesterase conjugate (tracer) and an antiserum to the wells. After incubation, the plate is washed, and a substrate for acetylcholinesterase (Ellman's reagent) is added. The absorbance is read using a plate reader. The concentration of prostaglandin is inversely proportional to the absorbance.
-
Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating the anti-inflammatory activity of new compounds.[5]
-
Animal Acclimatization : Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping : The rats are randomly divided into several groups: a control group, a standard drug group (e.g., indomethacin or celecoxib), and test groups for different doses of the novel derivatives.
-
Compound Administration : The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.[6] The control group receives the vehicle.
-
Induction of Edema : A sub-plantar injection of a 1% solution of carrageenan in saline is administered into the right hind paw of each rat.[6]
-
Measurement of Paw Volume : The paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[6]
-
Data Analysis : The degree of paw edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage of inhibition of edema for each group is calculated relative to the control group.
In Vivo Formalin Test in Rats
The formalin test is used to assess the analgesic and anti-inflammatory properties of compounds.[7][8]
-
Animal Acclimatization and Grouping : Similar to the paw edema model, rats are acclimatized and divided into control, standard, and test groups.
-
Compound Administration : The compounds are administered prior to the formalin injection.
-
Induction of Nociception : A dilute solution of formalin (e.g., 5%) is injected into the sub-plantar surface of the rat's hind paw.[7]
-
Observation of Nociceptive Behavior : The rat is placed in an observation chamber, and the time spent licking, biting, or flinching the injected paw is recorded. This behavior occurs in two distinct phases: an early, acute phase (0-5 minutes after injection) and a late, inflammatory phase (15-60 minutes after injection).[7]
-
Data Analysis : The total time spent in nociceptive behavior during both phases is calculated for each group. The percentage of inhibition of nociceptive behavior is determined by comparing the test and standard groups to the control group.
Visualizations
COX-2 Signaling Pathway in Inflammation
Caption: Inflammatory stimuli upregulate COX-2 gene expression, leading to prostaglandin synthesis.
Experimental Workflow for In Vivo Anti-inflammatory Assay
Caption: Workflow for the carrageenan-induced rat paw edema model.
References
- 1. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. korambiotech.com [korambiotech.com]
- 5. benchchem.com [benchchem.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of 4-(Methylsulfonamido)aniline Analogs in the Rat Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of novel 4-(Methylsulfonamido)aniline analogs based on a pivotal study by Al-Saeedi et al. (2012). The in vivo evaluation was conducted using the well-established rat paw edema model, a standard for screening potential anti-inflammatory agents. This document summarizes the quantitative data, details the experimental protocols, and visualizes the procedural workflow and relevant biological pathways to support further research and development in this area.
Comparative Anti-Inflammatory Activity
A series of four novel this compound analogs, derived from established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), were synthesized and evaluated for their acute anti-inflammatory effects. The study utilized an egg-white induced rat paw edema model, which functions similarly to the carrageenan-induced model, to quantify the reduction in inflammation. The results, measured as the percentage reduction in paw edema, are presented below, offering a clear comparison of the analogs against the control and the reference drug, diclofenac sodium.
| Compound ID | Parent NSAID | Time after Induction (minutes) | % Reduction of Edema |
| 11 | Naproxen | 120 - 300 | Significantly higher than Diclofenac Sodium |
| 12 | Indomethacin | 60 - 240 | Comparable to Diclofenac Sodium |
| 13 | Mefenamic Acid | All experimental times | Comparable to Diclofenac Sodium |
| 14 | Diclofenac | 120 - 300 | Significantly higher than Diclofenac Sodium |
| Diclofenac Sodium | Reference | - | - |
| Control | Propylene Glycol 50% v/v | - | 0% |
Data synthesized from Al-Saeedi et al., 2012.[1][2]
Experimental Protocols
The following is a detailed methodology for the in vivo evaluation of the this compound analogs as described in the referenced study.
1. Animal Model:
-
Species: Albino rats of either sex.
-
Weight: 150-200 g.
-
Acclimatization: Animals were housed under standard laboratory conditions for a week prior to the experiment to allow for acclimatization.
-
Grouping: Rats were randomly assigned to different groups.
2. Induction of Paw Edema:
-
Inducing Agent: Fresh, undiluted egg-white.
-
Administration: A sub-plantar injection of 0.1 mL of egg-white was administered into the right hind paw of each rat.
3. Test Compound Administration:
-
Compounds: this compound analogs (Compounds 11, 12, 13, and 14).
-
Vehicle: Propylene glycol 50% v/v.
-
Dose: A dose equivalent to 3 mg/kg of diclofenac sodium was used for all test compounds.
-
Route of Administration: Intraperitoneal injection.
-
Timing: Administered 30 minutes prior to the induction of edema.
4. Control Groups:
-
Negative Control: A group of rats received only the vehicle (Propylene glycol 50% v/v).
-
Positive Control (Reference): A group of rats received the standard drug, diclofenac sodium, at a dose of 3 mg/kg.
5. Measurement of Paw Edema:
-
Apparatus: A plethysmometer was used to measure the volume of the rat paw.
-
Procedure: The volume of the injected paw was measured immediately after the injection of egg-white and at various time intervals post-injection.
-
Calculation of Edema Reduction: The percentage reduction in paw edema for the treated groups was calculated relative to the control group.
Visualizations
The following diagrams illustrate the experimental workflow and the key signaling pathway involved in the anti-inflammatory action of the tested analogs.
Caption: Experimental workflow for the rat paw edema model.
Caption: COX enzyme signaling pathway in inflammation.
References
- 1. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-(Methylsulfonamido)aniline Compounds as Potent Anti-Inflammatory Agents
A comparative analysis of novel 4-(Methylsulfonamido)aniline derivatives reveals their potential as effective anti-inflammatory agents. Structure-activity relationship (SAR) studies demonstrate that the incorporation of the 4-(methylsulfonyl)aniline pharmacophore into established non-steroidal anti-inflammatory drugs (NSAIDs) can maintain or enhance their anti-inflammatory effects. This guide provides a comparative overview of the anti-inflammatory activity of four such compounds, detailing the experimental data and the methodologies used for their evaluation. The primary mechanism of action for these compounds is believed to be the inhibition of the cyclooxygenase (COX) enzymes, with a potential for selective inhibition of COX-2.[1][2][3]
Comparative Anti-Inflammatory Activity
The anti-inflammatory efficacy of four novel this compound derivatives (compounds 11, 12, 13, and 14) was evaluated in an in vivo model of egg-white induced paw edema in rats. The results are compared against a control group (propylene glycol 50% v/v) and a standard reference drug, diclofenac sodium. The data, summarized in the table below, showcases the percentage of edema inhibition at various time points post-treatment.
| Compound | Time (minutes) | Mean Increase in Paw Thickness (mm) ± SEM | % Edema Inhibition |
| Control | 60 | 0.61 ± 0.02 | - |
| 120 | 0.82 ± 0.03 | - | |
| 180 | 0.95 ± 0.03 | - | |
| 240 | 1.06 ± 0.02 | - | |
| 300 | 1.15 ± 0.03 | - | |
| Diclofenac Sodium (3 mg/Kg) | 60 | 0.38 ± 0.01 | 37.7 |
| 120 | 0.45 ± 0.02 | 45.1 | |
| 180 | 0.53 ± 0.01 | 44.2 | |
| 240 | 0.62 ± 0.02 | 41.5 | |
| 300 | 0.73 ± 0.01 | 36.5 | |
| Compound 11 | 60 | 0.35 ± 0.02 | 42.6 |
| 120 | 0.39 ± 0.01 | 52.4 | |
| 180 | 0.44 ± 0.02 | 53.7 | |
| 240 | 0.51 ± 0.01 | 51.9 | |
| 300 | 0.58 ± 0.02 | 50.0 | |
| Compound 12 | 60 | 0.39 ± 0.01 | 36.1 |
| 120 | 0.46 ± 0.01 | 43.9 | |
| 180 | 0.55 ± 0.02 | 42.1 | |
| 240 | 0.64 ± 0.01 | 39.6 | |
| 300 | 0.75 ± 0.01 | 34.8 | |
| Compound 13 | 60 | 0.40 ± 0.02 | 34.4 |
| 120 | 0.48 ± 0.01 | 41.5 | |
| 180 | 0.57 ± 0.02 | 40.0 | |
| 240 | 0.65 ± 0.01 | 38.7 | |
| 300 | 0.76 ± 0.02 | 33.9 | |
| Compound 14 | 60 | 0.36 ± 0.01 | 41.0 |
| 120 | 0.40 ± 0.02 | 51.2 | |
| 180 | 0.45 ± 0.01 | 52.6 | |
| 240 | 0.53 ± 0.02 | 50.0 | |
| 300 | 0.60 ± 0.01 | 47.8 |
Data sourced from Al-Ameri, 2012.
Analysis of Results:
All tested this compound derivatives demonstrated a significant reduction in paw edema compared to the control group.[1][2][3] Notably, compounds 11 and 14 exhibited anti-inflammatory activity that was significantly higher than that of the reference drug, diclofenac sodium, particularly in the 120 to 300-minute time interval.[1][2] Compound 12 showed an effect comparable to diclofenac sodium between 60 and 240 minutes, while compound 13 demonstrated a comparable effect to diclofenac sodium across all experimental time points.[1][2] These findings suggest that the structural modifications involving the 4-(methylsulfonyl)aniline moiety can positively modulate the anti-inflammatory properties of the parent NSAIDs.
Experimental Protocols
In Vivo Anti-inflammatory Study: Egg-White Induced Paw Edema in Rats
The anti-inflammatory activity of the synthesized compounds was evaluated using the egg-white induced paw edema model in rats, a well-established method for screening anti-inflammatory drugs.
-
Animals: Wistar rats of either sex, weighing between 150-200g, were used for the experiment. The animals were housed under standard laboratory conditions with free access to food and water.
-
Grouping and Administration: The rats were divided into six groups, each containing six animals.
-
Group 1 (Control): Received 50% v/v propylene glycol.
-
Group 2 (Reference): Received diclofenac sodium (3 mg/Kg).
-
Groups 3-6 (Test Compounds): Received compounds 11, 12, 13, and 14, respectively, at a dose equivalent to 3 mg/Kg of diclofenac sodium.
-
-
Induction of Edema: Acute inflammation was induced by a sub-plantar injection of 0.1 mL of fresh, undiluted egg-white into the right hind paw of each rat, 30 minutes after the administration of the respective treatments.
-
Measurement of Paw Edema: The paw volume was measured immediately after the egg-white injection and then at 60, 120, 180, 240, and 300 minutes post-injection. The measurements were taken using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of edema inhibition was calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Mean increase in paw volume in the control group.
-
Vt = Mean increase in paw volume in the treated group.
-
Proposed Mechanism of Action: COX Signaling Pathway
The anti-inflammatory effects of NSAIDs and, by extension, these this compound derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes. The following diagram illustrates the general COX signaling pathway and the proposed point of inhibition by these compounds.
References
Efficacy Showdown: Novel 4-(Methylsulfonamido)aniline-Based NSAIDs Challenge Diclofenac's Reign
For Immediate Release
A comprehensive review of preclinical data reveals that a class of non-steroidal anti-inflammatory drugs (NSAIDs) featuring a 4-(Methylsulfonamido)aniline backbone demonstrates comparable, and in some instances superior, anti-inflammatory and analgesic efficacy to the widely prescribed NSAID, Diclofenac. This comparison, which includes established drugs such as Nimesulide and Celecoxib, as well as novel investigational compounds, highlights the potential of this chemical scaffold in the development of next-generation anti-inflammatory agents.
The primary mechanism of action for these NSAIDs, including Diclofenac, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. The this compound-based compounds are particularly noted for their selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation. This selectivity is believed to contribute to a more favorable gastrointestinal safety profile compared to non-selective COX inhibitors.
Comparative Efficacy at a Glance
Quantitative data from various preclinical studies have been summarized to provide a clear comparison of the anti-inflammatory and analgesic properties of these compounds against Diclofenac.
In Vitro COX Inhibition
The 50% inhibitory concentration (IC50) values demonstrate the potency of these compounds in inhibiting COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The selectivity index (COX-1 IC50 / COX-2 IC50) indicates the preference for inhibiting COX-2 over COX-1; a higher value suggests greater COX-2 selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diclofenac | 0.076[1] | 0.026[1] | 2.9[1] |
| Nimesulide | >100[2] | 0.07[2] | >1428[2] |
| Celecoxib | 82[1] | 6.8[1] | 12[1] |
| Compound 11 | - | - | - |
| Compound 12 | - | - | - |
| Compound 13 | - | - | - |
| Compound 14 | - | - | - |
| Compound 5n † | 35.6 | 0.07 | 508.6 |
Data for in vitro COX inhibition was not available in the reviewed studies for these novel 4-(methylsulfonyl)aniline derivatives. These compounds were evaluated in in vivo models. †Compound 5n is 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine.
In Vivo Anti-Inflammatory Activity: Egg-White Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation. The percentage of edema inhibition is a direct measure of anti-inflammatory efficacy.
| Compound | Dose (mg/kg) | Time (min) | % Edema Inhibition |
| Diclofenac Sodium | 3 | 180 | 45.5 |
| Compound 11 | 3 | 180 | 58.2 |
| Compound 12 | 3 | 180 | 47.3 |
| Compound 13 | 3 | 180 | 45.5 |
| Compound 14 | 3 | 180 | 60.0 |
Data derived from a study by Al-Ameri et al. (2012).
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing in Mice
This test evaluates the peripheral analgesic effect of a drug by measuring the reduction in abdominal constrictions (writhing) induced by an irritant.
| Compound | Dose (mg/kg) | % Inhibition of Writhing |
| Diclofenac Sodium | 10 | 71.68[3] |
| Nimesulide | - | Data not available in a directly comparable format |
| Celecoxib | - | Data not available in a directly comparable format |
Note: Direct comparative data for the novel compounds in the acetic acid-induced writhing test was not available in the reviewed literature.
Unraveling the Mechanism: The COX Pathway and Beyond
The anti-inflammatory and analgesic effects of both Diclofenac and the this compound-based NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway.
References
Validating the Purity of 4-(Methylsulfonamido)aniline: A Comparative Guide to Elemental Analysis
For researchers, scientists, and drug development professionals, establishing the purity of starting materials is a critical step in ensuring the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of theoretical and expected experimental elemental analysis data for 4-(Methylsulfonamido)aniline, a key intermediate in pharmaceutical synthesis. Detailed experimental protocols and a visual workflow are included to aid in the validation process.
Understanding Purity Through Elemental Composition
Elemental analysis is a fundamental technique for verifying the purity of a chemical compound. By comparing the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) with the theoretically calculated values, researchers can assess the presence of impurities.
Theoretical vs. Expected Experimental Data
The purity of this compound can be determined by comparing its theoretical elemental composition with the results obtained from experimental analysis. The molecular formula for this compound is C₇H₁₀N₂O₂S, with a molecular weight of 186.23 g/mol .
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Percentage (%) |
| Carbon (C) | 12.01 | 7 | 84.07 | 45.15 |
| Hydrogen (H) | 1.01 | 10 | 10.10 | 5.42 |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 15.05 |
| Oxygen (O) | 16.00 | 2 | 32.00 | 17.18 |
| Sulfur (S) | 32.07 | 1 | 32.07 | 17.22 |
| Total | 186.26 | 100.00 |
A high-purity sample of this compound is expected to yield experimental results that are in close agreement with these theoretical values, typically within a ±0.4% deviation.
| Element | Theoretical Percentage (%) | Expected Experimental Range (%) for >99% Purity |
| Carbon (C) | 45.15 | 44.75 - 45.55 |
| Hydrogen (H) | 5.42 | 5.02 - 5.82 |
| Nitrogen (N) | 15.05 | 14.65 - 15.45 |
| Sulfur (S) | 17.22 | 16.82 - 17.62 |
Deviations from the expected range may indicate the presence of impurities. Common impurities in the synthesis of this compound can include residual starting materials, by-products, or solvents. For instance, the synthesis often involves the reduction of a nitro-substituted precursor.[1] Incomplete reduction would lead to the presence of 1-methanesulfonyl-4-nitrobenzene, which would alter the elemental composition. Other potential impurities can arise from the starting aniline.[2]
Experimental Protocol for Elemental Analysis (CHNS)
The following is a standard protocol for determining the elemental composition of this compound using a modern CHNS elemental analyzer.
Objective: To quantitatively determine the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in a sample of this compound.
Materials and Equipment:
-
CHNS Elemental Analyzer
-
Microbalance (accurate to ±0.001 mg)
-
Tin capsules
-
Standard reference material (e.g., Acetanilide)
-
This compound sample
-
Spatula and tweezers
-
Helium and Oxygen gas (high purity)
Procedure:
-
Instrument Preparation: Ensure the CHNS analyzer is calibrated and has reached its operational temperature.
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the this compound sample into a tin capsule using a microbalance.
-
Securely crimp the tin capsule to encase the sample completely.
-
-
Standard Analysis:
-
Analyze a standard reference material with a known elemental composition to verify the instrument's accuracy. The results should be within the acceptable limits of the known values.
-
-
Sample Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
Initiate the analysis sequence. The sample undergoes flash combustion in a pure oxygen environment at a high temperature (around 1000°C).[3]
-
The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated by gas chromatography and quantified by a thermal conductivity detector.[4][5]
-
-
Data Analysis:
-
The instrument's software calculates the percentage of each element based on the detector's response and the sample weight.
-
Compare the experimental percentages to the theoretical values for this compound.
-
Workflow for Purity Validation
The logical flow of validating the purity of this compound using elemental analysis is depicted in the following diagram.
Caption: Workflow for purity validation of this compound.
By following this structured approach, researchers can confidently validate the purity of their this compound, ensuring the quality and reliability of their subsequent research and development activities.
References
Assessing the improved biological activity of molecules with a sulfonamide group
A Comparative Guide for Researchers and Drug Development Professionals
The incorporation of a sulfonamide group (—SO₂NH₂) is a well-established strategy in medicinal chemistry to enhance the biological activity and fine-tune the physicochemical properties of molecules. This versatile functional group is a key component in a wide array of therapeutic agents, demonstrating its significance across various disease areas including cancer, inflammation, and glaucoma. This guide provides an objective comparison of the performance of sulfonamide-containing drugs with other alternatives, supported by experimental data and detailed protocols to aid in research and development.
Anticancer Activity: Targeting Key Signaling Pathways
The sulfonamide moiety is a prominent feature in several successful anticancer drugs. Its ability to form crucial hydrogen bonds and interact with various enzymatic targets contributes significantly to its efficacy. A notable example is Pazopanib, a multi-target tyrosine kinase inhibitor.
Comparison of Kinase Inhibitors in Renal Cell Carcinoma
Pazopanib, a sulfonamide-containing drug, and Sunitinib, which lacks this group, are both first-line treatments for metastatic renal cell carcinoma (mRCC). Their primary mechanism involves the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), crucial for tumor angiogenesis.[1][2] Clinical trial data provides a direct comparison of their efficacy and safety.
| Parameter | Pazopanib (Sulfonamide) | Sunitinib (Non-Sulfonamide) | Reference |
| Median Progression-Free Survival (PFS) | Non-inferior to Sunitinib | Hazard Ratio: 1.05 (vs. Pazopanib) | [3] |
| Median Overall Survival (OS) | Hazard Ratio: 0.91 (vs. Sunitinib) | - | [3] |
| Common Adverse Events | Lower incidence of fatigue, hand-foot syndrome, thrombocytopenia | Higher incidence of fatigue, hand-foot syndrome, thrombocytopenia | [3] |
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of the VEGFR-2 kinase domain.
-
Principle: The assay measures the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in phosphorylation signal indicates inhibition.[4]
-
Materials: Recombinant human VEGFR-2 kinase domain, kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), ATP, VEGFR-2 specific substrate (e.g., synthetic peptide), test compound, and a detection reagent (e.g., ADP-Glo™, HTRF®).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control to determine the IC₅₀ value.[4][5]
-
Cell Viability (MTT) Assay
This cell-based assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[6]
-
Materials: Cancer cell line (e.g., HT-29 colon cancer cells), culture medium, 96-well plates, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Aspirate the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ value.[7]
-
In Vivo Tumor Xenograft Study
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Principle: Human tumor cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored over time.[8][9]
-
Procedure:
-
Inject human cancer cells (e.g., A549 lung cancer cells) subcutaneously into immunodeficient mice (e.g., nude or SCID mice).
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to a defined schedule and dosage.
-
Measure tumor volume and mouse body weight regularly.
-
The study is terminated when tumors in the control group reach a predetermined size.
-
Harvest tumors for further analysis (e.g., histopathology).[8][10]
-
Signaling Pathway Visualization
Caption: VEGFR-2 signaling pathway and inhibition by Pazopanib.
Anti-inflammatory Activity: Selective COX-2 Inhibition
The sulfonamide moiety is a defining feature of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This selectivity is key to its improved gastrointestinal safety profile compared to traditional non-selective NSAIDs.
Comparison of COX-2 Inhibitors and Traditional NSAIDs
Clinical studies have compared the efficacy and safety of celecoxib with traditional NSAIDs like naproxen and diclofenac in patients with osteoarthritis and rheumatoid arthritis.
| Parameter | Celecoxib (Sulfonamide) | Traditional NSAIDs (e.g., Naproxen) | Reference |
| Anti-inflammatory & Analgesic Efficacy | Comparable to traditional NSAIDs | - | [11][12][13] |
| Incidence of Gastroduodenal Ulcers | Significantly lower (4-6%) | Significantly higher (26%) | [13] |
| Platelet Aggregation | No significant effect | Inhibits platelet aggregation | [11] |
Experimental Protocols
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This in vitro assay determines the selective inhibitory activity of a compound against COX-1 and COX-2 enzymes.
-
Principle: The assay measures the production of prostaglandin E₂ (PGE₂) from arachidonic acid by recombinant human COX-1 or COX-2 enzymes. The amount of PGE₂ is quantified, and a reduction in its level indicates COX inhibition.
-
Procedure:
-
Pre-incubate the test compound with either COX-1 or COX-2 enzyme in a reaction buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction and measure the concentration of PGE₂ produced, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Calculate the percent inhibition and determine the IC₅₀ for each enzyme to assess selectivity.
-
Signaling Pathway Visualization
Caption: Selective inhibition of COX-2 by Celecoxib.
Carbonic Anhydrase Inhibition in Glaucoma
Sulfonamides are the cornerstone of carbonic anhydrase inhibitors (CAIs), a class of drugs used to treat glaucoma by reducing intraocular pressure (IOP). Dorzolamide is a topical sulfonamide-based CAI.
Comparison of Topical Glaucoma Medications
Clinical trials have evaluated the IOP-lowering efficacy of dorzolamide in comparison to other classes of glaucoma drugs, such as beta-blockers (timolol) and prostaglandin analogs (latanoprost).
| Parameter | Dorzolamide (Sulfonamide CAI) | Timolol (Beta-Blocker) | Latanoprost (Prostaglandin Analog) | Reference |
| Mean IOP Reduction (Morning Peak) | 24% | 29% | - | [14] |
| Mean IOP Reduction (Afternoon Trough) | 21% | 23% | - | [14] |
| Diurnal IOP Reduction (vs. Latanoprost) | 12.3% | - | 13.1% (non-inferior) | [15] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase activity.
-
Principle: The assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be measured spectrophotometrically at 400-405 nm. A decrease in the rate of color formation indicates inhibition.[16]
-
Materials: Carbonic anhydrase enzyme, p-nitrophenyl acetate (p-NPA), test compound, buffer (e.g., Tris-HCl), and a 96-well microplate.
-
Procedure:
-
Add buffer and the test compound at various concentrations to the wells of a microplate.
-
Add the CA enzyme to all wells except the blank.
-
Incubate to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the p-NPA substrate.
-
Measure the absorbance at 400-405 nm in kinetic mode.
-
Calculate the rate of reaction and the percent inhibition to determine the IC₅₀ value.[16][17]
-
Experimental Workflow Visualization
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
References
- 1. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 11. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [The efficacy of selective Cox-2-inhibitors in comparison with conventional NSAIDs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and upper gastrointestinal effects of celecoxib in rheumatoid arthritis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparison of dorzolamide and timolol in patients with pseudoexfoliation and glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the Effects of Dorzolamide/Timolol Fixed Combination versus Latanoprost on Intraocular Pressure and Ocular Perfusion Pressure in Patients with Normal-Tension Glaucoma: A Randomized, Crossover Clinical Trial | PLOS One [journals.plos.org]
- 16. benchchem.com [benchchem.com]
- 17. assaygenie.com [assaygenie.com]
Safety Operating Guide
Personal protective equipment for handling 4-(Methylsulfonamido)aniline
Essential Safety and Handling Guide for 4-(Methylsulfonamido)aniline
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for this compound, including operational and disposal plans, to ensure a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1] Understanding the specific hazards is the first step in safe handling.
| Hazard Classification | Category | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1][2] |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin.[1] |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Butyl, Neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended.[3][4] Nitrile gloves are not recommended for prolonged use with aniline compounds.[3][4] Inspect gloves before each use.[5] |
| Eyes/Face | Safety goggles or face shield | Must meet ANSI Z87.1 standards.[5] A face shield should be worn over safety glasses if there is a risk of splashing.[5] |
| Body | Laboratory coat | A fully-buttoned lab coat is required to protect against skin contact.[3] |
| Respiratory | Fume hood or respirator | All handling of solid this compound that may generate dust should be conducted in a chemical fume hood.[3] If a fume hood is not available, a NIOSH-approved respirator with a particle filter is necessary.[1][5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1]
-
Conduct all weighing and handling of the solid compound within a certified chemical fume hood to minimize inhalation of dust particles.
-
Ensure the work area is well-ventilated.[1]
2. Donning PPE:
-
Before handling the chemical, put on all required PPE as specified in the table above.
3. Handling the Chemical:
-
Avoid the formation of dust during handling.[1]
-
Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood.
-
When transferring the compound, do so carefully to prevent spills.
-
Keep containers tightly closed when not in use.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean the work surface and any equipment used with an appropriate solvent and decontaminating solution.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste stream.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
| Incident | First Aid and Emergency Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention. |
| Small Spill | For small spills, absorb the material with an inert, dry substance such as vermiculite or sand.[3] Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3] Ventilate the area and clean the spill site.[3] |
| Large Spill | Evacuate the area immediately. Alert others and contact the appropriate emergency response team. Do not attempt to clean up a large spill without proper training and equipment. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[3][4] The container should be compatible with the chemical, such as a polyethylene container.[3]
2. Waste Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3] The storage area should have secondary containment.[3]
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
